3-(Amidinothio)-1-propanesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-carbamimidoylsulfanylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJIOAPXLAGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865007 | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21668-81-5 | |
| Record name | 3-[(Aminoiminomethyl)thio]-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-((aminoiminomethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(aminoiminomethyl)thio]propanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Amidinothio)-1-propanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Amidinothio)-1-propanesulfonic acid, a versatile compound with significant potential in biochemical research and pharmaceutical development. This document consolidates available data on its structure, physicochemical characteristics, and potential applications. While a detailed experimental synthesis protocol is not publicly available, a plausible synthetic route is proposed based on established chemical reactions. The guide also touches upon the compound's general biological relevance and outlines areas for future investigation.
Introduction
This compound, also known by its synonym 3-S-Isothiuronium propyl sulfonate, is a sulfonate-containing compound that has garnered interest for its utility as a biochemical reagent and its potential role in drug formulation and development.[1] Its zwitterionic nature, arising from the strongly acidic sulfonic acid group and the basic amidinium group, suggests a high degree of water solubility and utility as a buffer in biological systems.[1][2] The presence of the amidinothio moiety hints at its potential for interacting with biological targets, particularly enzymes, making it a compound of interest for medicinal chemists.[1]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. The data has been compiled from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-(Carbamimidoylthio)propane-1-sulfonic acid | [3] |
| Synonyms | 3-S-Isothiuronium propyl sulfonate, UPS | [1][4] |
| CAS Number | 21668-81-5 | [1][3][4][5] |
| Molecular Formula | C₄H₁₀N₂O₃S₂ | [1][3][4][5] |
| Molecular Weight | 198.26 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 240-256 °C | [6] |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [1] |
| Insoluble/sparingly soluble in most organic solvents (predicted) | ||
| pKa (Predicted) | 1.54 ± 0.50 | |
| Purity | ≥ 97% (HPLC) | [4] |
| Storage Conditions | 0-8 °C, protect from moisture | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
A proton NMR spectrum is available on public databases. A detailed analysis with peak assignments is crucial for structural confirmation. Based on the structure, the following proton signals are expected:
-
A triplet corresponding to the methylene group adjacent to the sulfonic acid group (-CH₂-SO₃H).
-
A multiplet (likely a pentet) for the central methylene group (-CH₂-CH₂-CH₂-).
-
A triplet for the methylene group adjacent to the sulfur atom (-S-CH₂-).
-
Broad signals corresponding to the exchangeable protons of the amidinium group (-C(=NH₂)NH₂⁺) and the sulfonic acid proton (-SO₃H), which may or may not be visible depending on the solvent and concentration.
FT-IR Spectroscopy
The infrared spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (sulfonic acid): A very broad band in the region of 3000-2500 cm⁻¹.
-
N-H stretch (amidinium): Broad bands in the region of 3300-3100 cm⁻¹.
-
C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.
-
C=N stretch (amidinium): A strong absorption around 1650 cm⁻¹.
-
S=O stretch (sulfonic acid): Strong, characteristic absorptions around 1250-1150 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric).
-
C-S stretch: A weaker absorption in the fingerprint region.
Experimental Protocols
Proposed Synthesis Workflow
Methodology:
-
Reaction Setup: 3-Bromopropanesulfonic acid sodium salt and an equimolar amount of thiourea are dissolved in a suitable solvent such as ethanol or water.
-
Reaction: The mixture is heated to reflux for several hours to facilitate the S-alkylation of thiourea. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Biological Activity and Applications
This compound has been noted for its potential in pharmaceutical development, particularly in the design of enzyme inhibitors.[1] The amidinium group is a known pharmacophore that can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, particularly proteases.
While specific targets and detailed mechanisms of action are not well-documented in publicly available literature, the structural similarity of the amidinothio group to arginine and other guanidinium-containing moieties suggests potential inhibitory activity against enzymes that recognize these groups.
Further research is warranted to explore the specific enzymatic targets and to elucidate the mechanism of inhibition. Screening this compound against a panel of proteases and other enzymes could reveal its specific biological activity and pave the way for its development as a therapeutic agent.
Conclusion and Future Directions
This compound is a compound with interesting chemical properties and potential for biological applications. This guide has summarized the currently available data on its physicochemical characteristics. To fully realize its potential, further research is necessary in the following areas:
-
Development and publication of a detailed, optimized synthesis protocol.
-
Comprehensive spectroscopic characterization with full data interpretation.
-
Experimental determination of its pKa values.
-
Systematic screening for biological activity against a range of targets.
-
In-depth studies into its mechanism of action for any confirmed biological activities.
Addressing these knowledge gaps will be crucial for the advancement of this compound as a valuable tool in both academic research and the pharmaceutical industry.
References
An In-depth Technical Guide to 3-(Amidinothio)-1-propanesulfonic Acid (CAS: 21668-81-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Amidinothio)-1-propanesulfonic acid, also known by its synonym 3-S-Isothiuronium propyl sulfonate and often abbreviated as UPS, is a versatile organosulfur compound. While commercially cited for a range of applications including biochemical research and pharmaceutical development, its most well-documented and technically detailed use is within the electroplating industry. This guide provides a comprehensive overview of its known properties, primary applications, and safety information, while also highlighting the current gaps in publicly available scientific literature regarding its biological activities.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its chemical structure features a reactive amidinothio group and a highly polar sulfonic acid group, contributing to its utility in diverse chemical environments. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 21668-81-5 | [2][3] |
| Molecular Formula | C4H10N2O3S2 | [2][3] |
| Molecular Weight | 198.26 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 240 °C | [5] |
| Solubility | Soluble in water | [4] |
| pH | 1.0 - 4.0 (5% aqueous solution) | [4] |
| Purity | ≥ 97% | [6] |
Computed Properties:
| Property | Value | Source(s) |
| IUPAC Name | 3-carbamimidoylsulfanylpropane-1-sulfonic acid | [3] |
| XLogP3-AA | -0.6 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Exact Mass | 198.01328453 Da | [3] |
| Topological Polar Surface Area | 138 Ų | [3] |
Synthesis
Applications
Primary Application: Electroplating
The most extensively documented application of this compound is as an additive in electroplating baths, particularly for acid copper plating.[4] In this context, it functions as a brightener and an accelerator, influencing the properties of the deposited copper layer.
Key Functions in Electroplating:
-
Brightener: It helps to produce a bright, smooth, and ductile copper deposit.
-
Accelerator: It can shorten the incubation time in electroless plating processes.[1]
-
Bath Stabilizer: Research indicates that it improves the stability of the electroplating bath and increases the reaction activation energy.[1]
-
Grain Refiner: By adsorbing onto the cathode surface, it can influence crystal growth, leading to a finer grain structure in the copper deposit.
Typical Operating Conditions:
While optimal concentrations are proprietary and depend on the specific bath composition and desired outcome, literature suggests its use in the parts-per-million (ppm) range.
| Parameter | Typical Range | Source(s) |
| Concentration in Acid Copper Bath | 2 ppm to 500 ppm | [7] |
The following workflow illustrates the general process of using this compound in a copper electroplating bath.
Biochemical and Pharmaceutical Applications (Limited Data)
Several chemical suppliers mention the utility of this compound in biochemical and pharmaceutical research.[8] However, there is a notable lack of detailed, peer-reviewed experimental protocols and quantitative data in the public domain to substantiate these claims for the scientific community.
Mentioned Potential Uses:
-
Biochemical Buffer: It is described as an effective buffer for maintaining stable pH in biological systems, which is crucial for enzyme activity and cellular processes.[8] No specific pKa values or buffering range data are readily available.
-
Protein and Enzyme Stabilization: The compound is suggested to aid in stabilizing proteins and enzymes under various conditions.[8] Specific protocols or quantitative measures of this stabilization effect are not publicly documented.
-
Enzyme Inhibition: It has been noted for its potential in the design of enzyme inhibitors.[8] One source suggests it may act as a mimic in studies of transglutaminases, but no specific inhibition data (e.g., IC50 values) or detailed experimental procedures have been published.
-
Drug Formulation: The presence of a sulfonic acid group, which can enhance solubility and bioavailability, suggests its potential role in drug formulation.[8]
Note to Researchers: The lack of detailed public data on the biochemical applications of this compound presents both a challenge and an opportunity. While its use in these areas is commercially suggested, further independent research and validation are required to establish specific protocols and efficacy.
Experimental Protocols
As highlighted, detailed experimental protocols for the use of this compound in biochemical assays, such as enzyme inhibition or protein stabilization, are not available in the peer-reviewed literature. Researchers interested in these applications would need to develop and validate their own methodologies.
For its application in electroplating, protocols are generally proprietary to the specific chemical suppliers and plating processes. However, a general laboratory-scale procedure would involve the preparation of an acid copper sulfate bath, followed by the addition of this compound at a concentration within the recommended range (e.g., 10-50 mg/L), along with other additives like suppressors and levelers, before proceeding with electrolysis.[9]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification:
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [3] |
| H312 | Harmful in contact with skin | [3] |
| H314 | Causes severe skin burns and eye damage | [3][5] |
| H317 | May cause an allergic skin reaction | [3] |
| H412 | Harmful to aquatic life with long lasting effects | [3] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][10]
-
Ventilation: Use in a well-ventilated area.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
Conclusion
This compound (CAS: 21668-81-5) is a chemical compound with a well-established role as an additive in the electroplating industry, where it contributes to the formation of high-quality copper deposits. Its physical and chemical properties are well-characterized. In contrast, while its potential applications in biochemical research and pharmaceutical development are noted by commercial suppliers, there is a significant gap in the publicly available scientific literature providing detailed experimental protocols, quantitative performance data, or evidence of its interaction with biological signaling pathways. This presents an area ripe for further academic and industrial research to validate and characterize its purported biological activities.
References
- 1. 3-S-Isothiuronium propyl sulfonate | 21668-81-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]- | C4H10N2O3S2 | CID 89008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. UPS [jadechem-intl.com]
- 5. chemos.de [chemos.de]
- 6. calpaclab.com [calpaclab.com]
- 7. EP3088570A2 - Acid copper electroplating bath and method for electroplating low internal stress and good ductility copper deposits - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. qnityelectronics.com [qnityelectronics.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-(Amidinothio)-1-propanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and potential applications of 3-(Amidinothio)-1-propanesulfonic acid, a versatile zwitterionic buffer. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental applicability, and logical workflows.
Core Compound Properties
This compound, also known by synonyms such as 3-S-Isothiuronium propyl sulfonate, is a valuable biochemical reagent.[1] Its structure, featuring both a sulfonic acid group and an amidinium group, confers unique buffering capabilities, making it highly effective for maintaining stable pH levels in a variety of biological experiments and assays.[1] This stability is critical for preserving enzyme activity and the structural integrity of proteins.[1]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C4H10N2O3S2 | [1][2][3][4] |
| Molecular Weight | 198.27 g/mol | [1] |
| 198.26 g/mol | [2][3][4] | |
| 198.3 g/mol | [5] | |
| CAS Number | 21668-81-5 | [1][2][3][4] |
| Purity | ≥ 97% | [3] |
| ≥ 99% (HPLC) | [1] | |
| Appearance | White powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
| PubChem ID | 89008 | [1][5] |
| MDL Number | MFCD00085942 | [1] |
Applications in Research and Development
The unique properties of this compound make it a compound of interest in several scientific domains:
-
Biochemical Research : It is widely utilized as a potent buffer in biochemical assays to maintain stable pH conditions, which is essential for studying enzyme kinetics and protein interactions.[1]
-
Pharmaceutical Development : The sulfonic acid group can enhance the solubility and bioavailability of drug candidates, making it a person of interest in drug formulation.[1] It is also explored in the design of specific enzyme inhibitors.[1]
-
Protein Stabilization : This compound aids in stabilizing proteins during purification processes, which can lead to higher yields and better preservation of the protein's native structure.[1]
-
Cell Culture : It can be a beneficial component in cell culture media, promoting cell growth and viability.[1]
Representative Experimental Protocol: Enzyme Kinetics Assay
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of a model enzyme (e.g., β-galactosidase) using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
Materials:
-
Purified enzyme (e.g., β-galactosidase)
-
Substrate stock solution (e.g., ONPG in water)
-
Assay Buffer: 100 mM this compound, pH 7.5
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3)
-
Spectrophotometer and cuvettes or a 96-well plate reader
-
Thermostated water bath or incubator
Methodology:
-
Preparation of Reagents:
-
Prepare a series of substrate dilutions from the stock solution using the Assay Buffer. The final concentrations should bracket the expected Km value (e.g., 0.1x to 10x Km).
-
Prepare a working solution of the enzyme in the Assay Buffer to a concentration that yields a linear reaction rate for at least 10 minutes.
-
Pre-warm all solutions to the desired reaction temperature (e.g., 37°C).
-
-
Enzyme Assay:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of each substrate dilution.
-
To initiate the reaction, add a fixed volume of the enzyme working solution to each tube/well and mix quickly. Start a timer immediately.
-
Incubate the reactions at the constant temperature.
-
At predetermined time points (e.g., 2, 4, 6, 8, 10 minutes), stop the reaction in one set of tubes/wells by adding a volume of the Stop Solution. The high pH of the stop solution will denature the enzyme and develop the color of the product (o-nitrophenol).
-
Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic substrate hydrolysis.
-
-
Data Acquisition:
-
Measure the absorbance of the product (o-nitrophenol) at 420 nm using the spectrophotometer.
-
Subtract the absorbance of the "no enzyme" control from the corresponding experimental values.
-
-
Data Analysis:
-
Convert the absorbance values to product concentration using a standard curve of the product or its known extinction coefficient.
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the product formation versus time plot.
-
Plot the initial velocities (V0) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the representative enzyme kinetics assay described above.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. METHODS, COMPOUNDS, COMPOSITIONS AND VEHICLES FOR DELIVERING 3-AMINO-1-PROPANESULFONIC ACID - Patent 2089417 [data.epo.org]
- 3. A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-amino propanesulfonic acid preparation method - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Synthesis and Purification of 3-(Amidinothio)-1-propanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Amidinothio)-1-propanesulfonic acid, also known by its synonym 3-S-Isothiuronium propyl sulfonate, is a zwitterionic organosulfur compound. Its structure, featuring both a strongly acidic sulfonic acid group and a basic amidinium group, imparts unique physicochemical properties, making it a subject of interest in various scientific domains. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, based on established chemical principles, and is intended to serve as a valuable resource for professionals in research and drug development. The presence of the sulfonic acid moiety can enhance aqueous solubility and bioavailability, suggesting its potential utility in the design of novel therapeutic agents and as a biochemical buffer.[1]
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂O₃S₂ | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| CAS Number | 21668-81-5 | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity (Typical) | ≥97% | [2] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water |
Note: Some physical properties like melting point and solubility are based on general characteristics of similar compounds and may vary.
Synthesis and Purification
The primary route for the synthesis of this compound is the nucleophilic ring-opening of 1,3-propane sultone with thiourea. This reaction is an S-alkylation of the thiourea at the sulfur atom, which is a strong nucleophile.
Experimental Workflow
Detailed Experimental Protocol
The following protocol is a representative procedure based on the known reactivity of 1,3-propane sultone and thiourea. Researchers should optimize the conditions for their specific requirements.
Materials:
-
1,3-Propane sultone
-
Thiourea
-
Ethanol (reagent grade)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of 1,3-Propane Sultone: While stirring the thiourea solution at room temperature, add 1,3-propane sultone (1.0 equivalent) portion-wise. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or at a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Upon completion of the reaction, a white precipitate of this compound should form. Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification by Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of a hot solvent system, such as an ethanol/water mixture, until the solid just dissolves. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Quantitative Data (Expected):
| Parameter | Expected Value | Notes |
| Yield | > 80% | The yield is highly dependent on the reaction conditions and the efficiency of the work-up. |
| Purity | > 97% | Purity can be assessed by techniques such as NMR spectroscopy and elemental analysis. |
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Its structural similarity to other biologically active compounds containing a sulfonate group suggests potential interactions with biological systems, but this remains an area for future investigation.
The logical relationship in the synthesis is a straightforward nucleophilic substitution reaction as depicted in the workflow diagram.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The described method, based on the reaction of 1,3-propane sultone with thiourea, is a reliable and efficient route to obtain this compound. The provided experimental protocol and workflow diagram offer a practical guide for researchers. Further studies are warranted to explore the potential biological activities and applications of this interesting zwitterionic molecule.
References
3-(Amidinothio)-1-propanesulfonic Acid: A Technical Overview of Its Established Roles and Investigational Frontiers
For Immediate Release
This technical guide provides a comprehensive analysis of 3-(Amidinothio)-1-propanesulfonic acid, a compound recognized for its utility as a biochemical reagent and its emerging potential in pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its known applications and speculative mechanisms of action based on available data.
Core Properties and Established Applications
This compound, also known by its synonym 3-S-Isothiuronium propyl sulfonate (UPS), is a white crystalline powder.[1] Its established roles are primarily in the domain of biochemical research and industrial applications.
Biochemical and Pharmaceutical Utility:
-
Biochemical Buffer: The compound is widely utilized as a potent buffer in various biochemical assays, ensuring pH stability which is critical for maintaining enzyme activity and the integrity of biological molecules during experimentation.[2][3]
-
Protein and Enzyme Stabilization: It aids in the stabilization of proteins and enzymes, particularly during purification processes, contributing to higher yields and better structural integrity.[3]
-
Cell Culture: It is a beneficial component in cell culture media, where it promotes cell growth and viability.[3]
-
Drug Formulation: The sulfonic acid group in its structure enhances solubility and bioavailability, making it a compound of interest in the formulation of pharmaceutical drugs.[2][3]
-
Corrosion Inhibition: In industrial settings, it is used as a corrosion inhibitor in water treatment processes by forming a protective film on metal surfaces.[2]
Investigational Areas and Postulated Mechanisms of Action
While direct, in-depth studies on the specific mechanism of action of this compound as a primary therapeutic agent are limited, its chemical structure suggests potential interactions with certain classes of enzymes.
Potential as an Enzyme Inhibitor
The presence of an amidino group, which is isosteric with the guanidino group of arginine, suggests that this compound could act as a competitive inhibitor for enzymes that utilize arginine as a substrate.
Nitric Oxide Synthase (NOS) Inhibition: A Hypothesis
Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule in various physiological and pathological processes. The structural similarity between the amidino group of this compound and the guanidino group of L-arginine forms the basis for the hypothesis that it may act as a NOS inhibitor.
Transglutaminase and Sulfhydryl-Sensitive Protein Inhibition
There are suggestions in the literature that this compound may be explored as an inhibitor of transglutaminases and other sulfhydryl-sensitive proteins.[2] The isothiuronium group could potentially interact with the active site cysteine residues of these enzymes.
Quantitative Data Summary
Currently, there is a lack of publicly available, peer-reviewed quantitative data (e.g., IC50, Ki values) that specifically defines the inhibitory potency of this compound on any given biological target. The primary literature focuses on its applications as a biochemical tool rather than a bioactive agent.
Experimental Protocols
General Protocol for Assessing NOS Inhibition:
A common method to assess NOS activity is to measure the conversion of L-[3H]arginine to L-[3H]citrulline.
-
Enzyme Source: Purified NOS isoforms (nNOS, eNOS, iNOS) or cell lysates containing the enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding L-[3H]arginine.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separation: Separate L-[3H]citrulline from unreacted L-[3H]arginine using cation-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted L-[3H]citrulline using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the compound and determine the IC50 value.
Conclusion and Future Directions
This compound is a well-established biochemical reagent with significant utility in research and pharmaceutical development. While its potential as a bioactive molecule, particularly as an enzyme inhibitor, is suggested by its chemical structure, there is a clear need for rigorous experimental investigation. Future research should focus on screening this compound against a panel of relevant enzymes, such as NOS isoforms and transglutaminases, to elucidate any specific inhibitory activity. Such studies would provide the necessary quantitative data and mechanistic insights to transition this compound from a laboratory tool to a potential therapeutic lead.
References
Stability and Storage of 3-S-Isothiuronium Propyl Sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-S-Isothiuronium propyl sulfonate (UPS). Due to the limited availability of public, in-depth stability studies on this specific compound, this document combines available data with established principles of chemical stability testing and degradation pathway analysis to offer a robust resource for professionals working with UPS.
Chemical and Physical Properties
3-S-Isothiuronium propyl sulfonate is a white to almost white crystalline powder.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Appearance | White to almost white crystalline powder | [1][2][3] |
| Molecular Formula | C4H10N2O3S2 | [4] |
| Molecular Weight | 198.26 g/mol | [4] |
| Storage Temperature | Room Temperature; 15-25 °C recommended for similar compounds | [2][5] |
| Solubility | Soluble in water | [2] |
Stability Profile and Storage Conditions
Available data indicates that 3-S-Isothiuronium propyl sulfonate is a stable compound under normal ambient conditions.[5] However, proper storage is crucial to prevent degradation over time.
Recommended Storage Conditions
To ensure the long-term integrity of 3-S-Isothiuronium propyl sulfonate, the following storage conditions are recommended based on safety data sheets and information on related compounds.
| Condition | Recommendation | Rationale | Reference |
| Temperature | Room temperature (15-25 °C) | Prevents acceleration of potential degradation reactions. | [2][5] |
| Light | Store in a dark place, protected from light. | Minimizes the risk of photodegradation. | [2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Protects against oxidative degradation. | [2] |
| Moisture | Store in a dry place. | Prevents hydrolysis and deliquescence. | [3][5] |
| Container | Use a well-sealed, appropriate container. | Prevents contamination and exposure to atmospheric conditions. | [6] |
Incompatibilities
While specific incompatibility data for UPS is scarce, caution should be exercised when handling it with strong oxidizing agents, as violent reactions have been noted for similar sulfonic acid derivatives.[5]
Potential Degradation Pathways
While specific degradation pathways for 3-S-Isothiuronium propyl sulfonate have not been experimentally elucidated in the public domain, potential degradation routes can be postulated based on the functional groups present in the molecule: the isothiuronium group and the alkyl sulfonate group.
Key potential degradation pathways include:
-
Hydrolysis: The isothiuronium group may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of a thiol (3-mercaptopropyl sulfonate) and urea. The alkyl sulfonate group is generally considered to be hydrolytically stable, especially when compared to aromatic sulfonates.[7]
-
Thermal Degradation: At elevated temperatures, cleavage of the carbon-sulfur bonds can occur. Desulfonation is a known thermal degradation pathway for sulfonic acid-containing compounds.[8][9][10]
-
Oxidative Degradation: The sulfur atoms in the molecule could be susceptible to oxidation, leading to the formation of various oxidized species.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[11][12]
Below is a diagram illustrating these postulated degradation pathways.
References
- 1. japsonline.com [japsonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.p212121.com [store.p212121.com]
- 5. 3-S-Isothiuronium propyl sulfonate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 3-(Amidinothio)-1-propanesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Amidinothio)-1-propanesulfonic acid is a molecule of significant interest in biochemical research and pharmaceutical development, recognized for its role as a biochemical buffer and potential applications in drug formulation.[1] A critical parameter for its application, particularly in drug discovery and formulation, is its solubility in various organic solvents. This technical guide addresses the current landscape of solubility data for this compound. Notably, a comprehensive review of publicly available scientific literature and chemical databases reveals a conspicuous absence of quantitative solubility data for this compound in organic solvents. This guide, therefore, provides a detailed framework for researchers to systematically determine the solubility of this compound, encompassing experimental protocols, data presentation templates, and a logical workflow for solubility assessment.
Introduction: The Solubility Question
This compound, also known as 3-S-Isothiuronium propyl sulfonate, possesses a zwitterionic character at physiological pH due to the presence of a strongly acidic sulfonic acid group and a strongly basic amidinium group. This structure suggests high polarity and a predisposition for solubility in aqueous solutions. Indeed, its sulfonic acid group is noted to enhance solubility and bioavailability, key factors in pharmaceutical development.[1] However, for applications such as synthesis, purification, and formulation in non-aqueous systems, understanding its solubility in organic solvents is paramount.
Currently, there is a significant gap in the literature regarding the quantitative solubility of this compound in common organic solvents. While a structurally similar compound, 3-Amino-1-propanesulfonic acid, has been noted to be soluble in Dimethyl Sulfoxide (DMSO)[2], specific solubility values for this compound remain undetermined. This guide provides the necessary protocols and tools for researchers to generate this crucial data.
Theoretical Considerations for Solubility
The molecular structure of this compound dictates its likely solubility behavior. The presence of both a sulfonic acid (pKa << 2) and an amidinium group (pKa ~12.5) means the molecule will exist as a zwitterion over a wide pH range. This high degree of charge separation generally leads to strong intermolecular forces and a preference for highly polar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonic acid and amidinium groups, potentially facilitating dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the charged centers of the zwitterion, suggesting they may be effective solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the "like dissolves like" principle, it is highly probable that this compound will exhibit very low to negligible solubility in non-polar organic solvents.[3]
Experimental Protocol for Solubility Determination
To address the absence of data, a robust experimental approach is necessary. The following protocol outlines the determination of both kinetic and thermodynamic solubility. Thermodynamic solubility, which represents the true equilibrium of a saturated solution, is often the more critical parameter for formulation and development.[4][5][6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, THF)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical method
-
Calibrated pipettes
-
Glass vials with screw caps
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7]
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.[7]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial, being cautious not to disturb the solid phase.
-
Dilution and Analysis: Dilute the collected supernatant with a suitable solvent (if necessary) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution with the target organic solvent.
-
Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[9]
Data Presentation
Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Thermodynamic Solubility of this compound at 25 °C
| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | HPLC | ||
| Ethanol | HPLC | ||
| Isopropanol | HPLC | ||
| Acetonitrile | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | HPLC | ||
| N,N-Dimethylformamide (DMF) | HPLC | ||
| Tetrahydrofuran (THF) | HPLC | ||
| Toluene | HPLC | ||
| Hexane | HPLC |
Visualization of Experimental Workflow
A clear workflow is essential for reproducible experimental design. The following diagram illustrates the key steps in determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While this compound is a compound of growing importance, a critical gap exists in the publicly available data regarding its solubility in organic solvents. This technical guide provides a comprehensive framework for researchers to systematically and accurately determine this essential physicochemical property. By following the detailed experimental protocols and utilizing the provided data presentation and visualization tools, the scientific community can build a robust understanding of the solubility profile of this molecule, thereby facilitating its broader application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-アミノ-1-プロパンスルホン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. saltise.ca [saltise.ca]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
An In-depth Technical Guide on the Reactivity of 3-(Amidinothio)-1-propanesulfonic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Amidinothio)-1-propanesulfonic acid is a bifunctional molecule featuring a reactive amidine group and a highly polar sulfonic acid moiety. Its structure suggests potential applications in bioconjugation and drug delivery, where the amidine group can serve as a conjugation handle and the sulfonic acid group can impart aqueous solubility. This guide explores the theoretical reactivity of this compound with primary amines, a fundamental reaction for its potential use in derivatization and conjugation.
The core reaction under consideration is the nucleophilic attack of a primary amine on the electrophilic carbon of the amidine group, potentially leading to an "amidine exchange" or "transamidination" reaction. This would result in the formation of a new, N-substituted amidine derivative.
Proposed Reaction and Mechanism
The reaction between this compound and a primary amine (R-NH₂) is proposed to proceed via a nucleophilic addition-elimination pathway. The primary amine acts as the nucleophile, attacking the amidine carbon.
2.1 Proposed Reaction Scheme:
This reaction is expected to be an equilibrium process. The removal of ammonia (NH₃) could drive the reaction toward the formation of the N-substituted product.
2.2 Proposed Reaction Mechanism
The mechanism likely involves a tetrahedral intermediate. Given that amidines are strongly basic, the reaction may be influenced by pH. Acid catalysis could protonate the imine nitrogen, increasing the electrophilicity of the amidine carbon and facilitating the nucleophilic attack by the primary amine.[1]
Caption: Proposed acid-catalyzed mechanism for the reaction of this compound with a primary amine.
Expected Reactivity and Influencing Factors
While direct quantitative data is unavailable, the reactivity of primary amines in this proposed reaction can be inferred from general chemical principles and related studies.
-
Nucleophilicity of the Amine: The rate of reaction is expected to correlate with the nucleophilicity of the primary amine. Electron-donating groups on the R-group of the amine will likely increase its reactivity, while electron-withdrawing groups will decrease it.
-
Steric Hindrance: Increased steric bulk on the primary amine (e.g., secondary or tertiary alkyl groups attached to the alpha-carbon) is expected to decrease the reaction rate and potentially lower the product yield due to hindered approach to the amidine carbon.[1]
-
pH of the Reaction Medium: As suggested by the proposed mechanism, acidic conditions may catalyze the reaction by activating the amidine group. However, excessively low pH will lead to protonation of the primary amine, reducing its nucleophilicity. Therefore, an optimal pH, likely in the weakly acidic range, is expected.
-
Temperature: Higher temperatures will generally increase the reaction rate and help to overcome the activation energy of the reaction. However, this may also promote side reactions or degradation of the reactants or products.
-
Leaving Group: The facility of ammonia (or its protonated form, ammonium) to act as a leaving group from the tetrahedral intermediate will also influence the forward reaction rate.
Quantitative Data Summary (Illustrative)
The following tables present illustrative, qualitative data based on expected chemical reactivity trends. This data is not derived from experimental results for the title reaction but is intended for comparative purposes.
Table 1: Expected Relative Reactivity of Various Primary Amines
| Primary Amine (R-NH₂) | R-Group Classification | Expected Relative Reactivity | Expected Product Yield |
| Methylamine | Primary Alkyl (less hindered) | High | High |
| n-Butylamine | Primary Alkyl | High | High |
| iso-Butylamine | Primary Alkyl (more hindered) | Moderate | Moderate |
| Benzylamine | Primary Alkyl | High | High |
| Aniline | Aryl (less nucleophilic) | Low | Low |
| 2-Aminoethanol | Primary Alkyl with -OH | High | High |
Table 2: Hypothetical Influence of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 25°C | 50°C | 80°C | Rate and yield increase with temperature to an optimum. |
| pH | 4.0 | 7.0 | 9.0 | Optimal reactivity expected in the weakly acidic range (e.g., pH 4-6). |
| Reaction Time | 4 hours | 12 hours | 24 hours | Yield increases with time until equilibrium is reached. |
Illustrative Experimental Protocols
The following are hypothetical, general protocols for the reaction of this compound with a primary amine. These would require significant optimization for any specific primary amine.
5.1 General Protocol for Reaction Screening
-
Reactant Preparation: Prepare stock solutions of this compound (e.g., 100 mM in a suitable buffer, such as MES at pH 6.0) and the primary amine of interest (e.g., 1 M in the same buffer).
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the this compound stock solution with 20 µL of the primary amine stock solution (this provides a molar excess of the amine).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a set time (e.g., 24 hours).
-
Quenching and Analysis: Quench the reaction by adding an equal volume of a suitable solvent (e.g., acetonitrile) containing an internal standard. Analyze the reaction mixture by LC-MS to identify the product and estimate the conversion.
Caption: A general workflow for screening the reaction of this compound with a primary amine.
5.2 Hypothetical Protocol for Preparative Scale Synthesis
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of a suitable solvent (e.g., dimethylformamide, DMF, or a buffered aqueous solution).
-
Addition of Amine: Add 1.2 mmol (1.2 equivalents) of the primary amine to the solution.
-
pH Adjustment (Optional): If necessary, adjust the pH of the mixture to a weakly acidic range (e.g., pH 5-6) using a suitable acid (e.g., acetic acid).[1]
-
Heating and Monitoring: Heat the reaction mixture to an optimized temperature (e.g., 60°C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, being a sulfonic acid salt, may be purified by techniques such as ion-exchange chromatography or reversed-phase HPLC.
Applications in Drug Development and Bioconjugation
The ability to react this compound with primary amines opens up several potential applications:
-
Linker Chemistry: The resulting N-substituted amidine can serve as a linker to attach this water-soluble moiety to drugs or biomolecules that contain a primary amine.
-
Modification of Biomolecules: Primary amines are abundant in proteins (N-terminus and lysine side chains). This reaction could potentially be used for the modification of proteins to enhance their solubility or introduce other functionalities, although selectivity would be a challenge.
-
Drug Delivery: The sulfonic acid group can significantly increase the aqueous solubility of poorly soluble drugs. Conjugation via the amidine group could be a strategy to improve the pharmacokinetic properties of certain therapeutic agents.
Conclusion
While direct experimental evidence is lacking, the reaction of this compound with primary amines is a chemically plausible transformation that could be of significant interest in the fields of medicinal chemistry and bioconjugation. Based on fundamental principles, this reaction is expected to be an equilibrium-driven, acid-catalyzed nucleophilic addition-elimination process. The reactivity is predicted to be influenced by the nucleophilicity and steric profile of the primary amine, as well as the reaction conditions such as pH and temperature. Further experimental investigation is required to validate these theoretical considerations and to fully explore the synthetic utility of this reaction. Professionals in drug development are encouraged to consider this chemistry as a potential tool for modifying molecules of interest, with the understanding that optimization of reaction conditions will be necessary.
References
3-(Amidinothio)-1-propanesulfonic Acid: A Technical Overview of its Applications in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Amidinothio)-1-propanesulfonic acid, a versatile organic compound with existing and potential applications in the field of biotechnology. While its use is established as a component in commercially available protein standards for mass spectrometry, this paper also explores its putative roles as an enzyme inhibitor and a protein stabilizer based on its chemical structure. This document consolidates the available information on its properties, applications, and proposes general experimental approaches to further investigate its biotechnological potential.
Introduction
This compound, also known by its synonym 3-S-Isothiuronium propyl sulfonate, is a zwitterionic organic compound featuring both a strongly acidic sulfonic acid group and a basic amidino group. Its unique chemical structure imparts properties that make it a subject of interest for various biochemical and biotechnological applications.
It is important to note that in the electroplating industry, this compound is sometimes abbreviated as "UPS". This should not be confused with the "Ubiquitin-Proteasome System (UPS)" in biology, as there is no current scientific literature to support a direct role for this compound in the UPS pathway. This guide will focus exclusively on its applications within the biotechnology and pharmaceutical research landscape.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 21668-81-5 |
| Molecular Formula | C4H10N2O3S2 |
| Molecular Weight | 198.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 240 °C |
| Boiling Point | 276.6 °C at 101.325 kPa |
| Solubility | Soluble in water (25 mg/mL) |
| pKa | 1.54 ± 0.50 (Predicted) |
| LogP | -2 |
| Synonyms | 3-S-Isothiuronium propyl sulfonate, 3-(Carbamimidoylthio)-1-propanesulfonic acid, UPS (in electroplating) |
Confirmed Application in Biotechnology: A Component of Proteomics Standards
The most well-documented application of this compound in biotechnology is its inclusion in the Proteomics Dynamic Range Standard Set (UPS2) from Sigma-Aldrich.[1][2][3]
3.1. The Role of Proteomics Standards
The UPS2 is a complex, well-characterized mixture of 48 human proteins designed to provide a dynamic range of protein concentrations spanning five orders of magnitude.[1][2][3] Such standards are crucial for:
-
Method Validation: Standardizing and evaluating the performance of analytical techniques like mass spectrometry (LC-MS/MS, MALDI-TOF-MS) and electrophoresis.[1][3]
-
Instrument Performance: Confirming the robustness and stability of analytical instruments over time.[1][2]
-
Inter-laboratory Comparison: Facilitating the comparison of proteomics data generated in different laboratories using various workflows and instruments.[1]
-
Quality Control: Bracketing experimental datasets with runs of a known standard to ensure data quality and consistency.[1][2]
While the exact function of each non-protein component in the UPS2 standard is not publicly detailed, the inclusion of this compound plausibly serves as a stabilizer for the protein mixture, helping to maintain their integrity and prevent aggregation during storage and handling.
3.2. Experimental Workflow for Using a Proteomics Standard
The following diagram illustrates a typical workflow for using a protein standard like UPS2 to validate an LC-MS/MS-based proteomics analysis.
Potential Applications in Biotechnology (Hypothetical)
Based on its chemical structure, this compound has the potential for other applications in biotechnology, although these are not yet substantiated by extensive peer-reviewed research.
4.1. Enzyme Inhibition
The amidinothio group is a structural feature found in various enzyme inhibitors. Guanidino compounds, which are structurally related, are known to act as competitive inhibitors for enzymes like polyamine oxidase. The positively charged amidino group can participate in electrostatic interactions and hydrogen bonding within an enzyme's active site, potentially displacing the natural substrate.
Hypothetical Mechanism: For a sulfhydryl-sensitive enzyme, the sulfur atom in the thiourea-like moiety could potentially interact with the cysteine residue in the active site, while the amidino and sulfonate groups anchor the molecule through interactions with charged or polar amino acid residues.
4.2. Protein Stabilization
Small molecule excipients are often used to stabilize therapeutic proteins in solution, preventing aggregation and denaturation. The zwitterionic nature of this compound, with both a positive (amidino) and negative (sulfonate) charge, could allow it to interact favorably with charged residues on a protein's surface. These interactions can help to maintain the native protein conformation and increase its thermal stability.
General Experimental Protocols for Investigating Potential Applications
5.1. Protocol: Screening for Enzyme Inhibition
This protocol describes a generic approach to screen for the inhibitory activity of a compound against a target enzyme using a spectrophotometric assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in assay buffer).
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of this compound.
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance over time using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Perform kinetic studies with varying substrate concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).
-
5.2. Protocol: Assessing Protein Stability using Thermal Shift Assay (TSA)
This protocol outlines a general method to assess the effect of a compound on the thermal stability of a protein.
-
Reagent Preparation:
-
Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer.
-
Prepare a stock solution of this compound (e.g., 100 mM).
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Procedure:
-
In a 96-well PCR plate, add the protein, the fluorescent dye, and varying concentrations of this compound to each well.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C) while monitoring the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve is the melting temperature (Tm).
-
A significant increase in the Tm in the presence of this compound indicates a stabilizing effect.
-
Conclusion and Future Directions
This compound is a compound with a confirmed, albeit niche, application in biotechnology as a component of a widely used proteomics standard. Its chemical structure suggests a strong potential for broader applications as an enzyme inhibitor and a protein stabilizer. However, there is a notable lack of peer-reviewed research to validate these hypotheses.
Future research should focus on:
-
Screening this compound against a panel of sulfhydryl-sensitive enzymes to identify potential targets and quantify its inhibitory activity.
-
Conducting detailed biophysical studies, such as differential scanning calorimetry and thermal shift assays, to quantitatively assess its protein-stabilizing effects on a variety of proteins.
-
Investigating its potential as a precursor for the synthesis of novel therapeutic agents, leveraging its desirable solubility properties.
The elucidation of these potential applications could elevate this compound from a component in a standard mixture to a valuable tool in the arsenal of biochemists and drug development professionals.
References
- 1. Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 蛋白质组学动态范围标准品套装 Protein Mass Spectrometry Calibration Standard | Sigma-Aldrich [sigmaaldrich.com]
The Untapped Potential of 3-(Amidinothio)-1-propanesulfonic Acid in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Amidinothio)-1-propanesulfonic acid, a compound hitherto primarily utilized as a biochemical buffer, presents a compelling yet underexplored scaffold for novel drug discovery. Its unique chemical architecture, combining an isothiouronium group, a flexible propane linker, and a highly polar sulfonic acid moiety, suggests potential therapeutic applications spanning oncology, neurodegenerative disorders, and infectious diseases. This technical guide consolidates the existing, albeit limited, knowledge on this compound and extrapolates its potential by examining the well-documented biological activities of its constituent functional groups. We provide a comprehensive overview of the therapeutic promise of the isothiouronium and amidino moieties, with a particular focus on their anticancer and antiparasitic properties. Furthermore, drawing parallels with the structurally related 3-amino-1-propanesulfonic acid (Tramiprosate), we explore the potential for neuroprotective applications, specifically in the context of amyloid-beta aggregation. This whitepaper aims to serve as a foundational resource to catalyze further investigation into this compound and its derivatives as a novel class of therapeutic agents. Detailed experimental protocols for relevant biological assays and proposed signaling pathways are presented to guide future research endeavors.
Introduction: Unveiling a Candidate from the Chemical Shelves
This compound (CAS 21668-81-5) is a sulfur-containing organic compound characterized by the presence of an amidinium group linked via a thioether to a propanesulfonic acid backbone. While its utility as a buffering agent in biochemical assays and for protein stabilization is well-established, its potential as a pharmacologically active agent remains largely unexplored.[1][2] The growing interest in sulfur-containing compounds and molecules with guanidino-like functional groups in medicinal chemistry warrants a closer examination of this molecule's potential.[2] The sulfonic acid group is known to enhance aqueous solubility and bioavailability, features that are highly desirable in drug candidates.[1]
This guide will systematically deconstruct the this compound molecule to explore the therapeutic potential inherent in its isothiouronium and amidino functionalities, and its structural similarity to compounds with known neuroprotective effects.
The Isothiouronium Moiety: A Gateway to Anticancer Activity
The isothiouronium group is a key structural feature of this compound. Recent studies have highlighted the significant antitumor activity of various isothiouronium salts, positioning this functional group as a promising pharmacophore in oncology drug discovery.[1][3]
Evidence of Antitumor Efficacy
A series of S-allylic isothiouronium salts have demonstrated potent cytotoxic effects against leukemia cells, with some compounds exhibiting a high selectivity index (over 20), indicating a favorable therapeutic window.[1] These compounds were found to induce G2/M cell cycle arrest and apoptosis.[1] In melanoma cell lines, certain isothiouronium salts have been shown to reduce the expression of NRAS, a key oncogene, induce apoptosis, and decrease cell invasion.[3]
Quantitative Data from Preclinical Studies
The following table summarizes the cytotoxic activity of representative isothiouronium salts from the literature, providing a benchmark for the potential efficacy of novel derivatives.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Allylic Isothiouronium Salts | Leukemia | 7 - 28 | [3] |
| N-phenyl-substituted Isothiouronium | Melanoma | 7 - 28 | [3] |
Proposed Mechanism of Action: A Multi-pronged Attack
The anticancer activity of isothiouronium salts appears to be multifactorial, involving the induction of cell cycle arrest and apoptosis.[1] The observed decrease in NRAS expression in melanoma cells suggests a potential role in modulating key oncogenic signaling pathways.[3]
The Amidino Group: Targeting DNA and Parasites
The amidino moiety, a structural component of the isothiouronium group, is also found in a variety of bioactive molecules with demonstrated antiproliferative and antitrypanosomal activities.[4][5] This suggests that this compound derivatives could also exhibit such properties.
DNA Intercalation and Topoisomerase Inhibition
Novel 6-amidino-2-arylbenzothiazoles have been shown to bind to DNA through a combination of minor groove binding and intercalation, leading to potent antiproliferative effects.[4] Furthermore, certain amidine derivatives have been identified as selective topoisomerase I inhibitors, a validated target in cancer therapy.[5]
Quantitative Data on Antiproliferative and Antitrypanosomal Activity
The following table presents data for compounds featuring the amidino group, highlighting their potential in oncology and infectious disease.
| Compound Class | Target Organism/Cell Line | Activity (IC50/GI50) | Reference |
| 6-amidino-2-arylbenzothiazoles | SW620 (colorectal adenocarcinoma) | 0.25 µM | [4] |
| Quinolone-based amidines | Various cancer cell lines | 1.00 - 1.50 µM | [5] |
| Imidamide analogs | Trypanosoma brucei | 1 nM | [6][7] |
A Potential Role in Neuroprotection: Lessons from a Structural Cousin
The structural similarity of this compound to 3-amino-1-propanesulfonic acid (Tramiprosate), a compound investigated for the treatment of Alzheimer's disease, suggests a potential role in neuroprotection.[8][9] The key difference lies in the substitution at the 3-position, where the amino group of Tramiprosate is replaced by an amidinothio group.
Targeting Amyloid-Beta Aggregation
Tramiprosate is believed to exert its neuroprotective effects by inhibiting the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[8] It is plausible that the sulfonic acid moiety plays a crucial role in this interaction. The introduction of the amidinothio group could modulate this activity, potentially leading to enhanced efficacy or altered pharmacokinetic properties.
Experimental Protocols for Future Investigations
To facilitate the exploration of this compound and its derivatives in drug discovery, this section provides detailed methodologies for key in vitro assays.
Synthesis of this compound Derivatives
The synthesis of isothiouronium salts is typically achieved through the alkylation of thiourea or its derivatives with an appropriate alkyl halide.[2] For novel analogs of this compound, a general synthetic route is proposed below.
Protocol:
-
Dissolve thiourea or a substituted thiourea (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).
-
Add a 3-halopropanesulfonic acid derivative (1 equivalent).
-
Heat the reaction mixture under reflux for a specified period (e.g., 2-24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or crystallization.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final compound using standard analytical techniques (NMR, Mass Spectrometry, etc.).
In Vitro Anticancer Activity Screening
MTT Assay for Cytotoxicity:
-
Seed cancer cells (e.g., leukemia, melanoma cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Amyloid-Beta Aggregation Assay
Thioflavin T (ThT) Fluorescence Assay:
-
Prepare a solution of Aβ(1-42) peptide (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the test compound at various concentrations.
-
Incubate the mixture at 37°C with gentle agitation.
-
At different time points, take aliquots of the mixture and add them to a solution of Thioflavin T (ThT).
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).
-
An increase in fluorescence indicates Aβ fibril formation. A reduction in fluorescence in the presence of the test compound suggests inhibition of aggregation.
Future Directions and Conclusion
The information presented in this guide strongly suggests that this compound is a promising, yet overlooked, scaffold in drug discovery. The documented anticancer and antiparasitic activities of its core functional groups, combined with the potential for neuroprotection, provide a solid rationale for its further investigation.
Future research should focus on:
-
Synthesis of a focused library of derivatives: To explore the structure-activity relationship (SAR) by modifying the substituents on the amidino group and the length of the alkyl chain.
-
Broad biological screening: To identify potential therapeutic areas beyond those hypothesized in this guide.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and ADME/Tox studies: To evaluate the therapeutic potential of lead compounds in animal models.
References
- 1. Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiouronium - Wikipedia [en.wikipedia.org]
- 3. Isothiouronium salts reduce NRAS expression, induce apoptosis and decrease invasion of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human serum albumin-3-amino-1-propanesulfonic acid conjugate inhibits amyloid-β aggregation and mitigates cognitive decline in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-(Amidinothio)-1-propanesulfonic Acid as a Biochemical Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Amidinothio)-1-propanesulfonic acid, also known by its synonym 3-S-Isothiuronium propyl sulfonate, is a versatile zwitterionic biological buffer. Its unique structure, containing both a strongly acidic sulfonic acid group and a basic amidinium group, makes it a valuable tool for a variety of biochemical and pharmaceutical applications. This document provides detailed application notes and protocols for its effective use in research and development.
This compound is particularly noted for its role as a biochemical reagent, providing pH stability that is crucial for enzyme activity and cellular processes.[1] Its applications extend to pharmaceutical development, where it can be used in drug formulation and in the design of enzyme inhibitors.[1] Furthermore, its ability to stabilize proteins and enzymes under various conditions makes it an important asset in both academic and industrial laboratories.[1]
Physicochemical Properties and Buffering Capacity
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper application.
| Property | Value | Reference |
| Synonyms | 3-S-Isothiuronium propyl sulfonate | [1][2] |
| CAS Number | 21668-81-5 | [1][2] |
| Molecular Formula | C4H10N2O3S2 | [1] |
| Molecular Weight | 198.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Solubility | Soluble in water (25 mg/mL, clear, colorless) | [2][3] |
| Predicted pKa (Sulfonic Acid) | 1.54 ± 0.50 | [2][3] |
| Estimated pKa (Amidinium) | ~11-12 | |
| Estimated Buffering Range | pH 10.0 - 13.0 | |
| Storage | Store in a dark place, inert atmosphere, at room temperature. | [2] |
Applications
High-pH Enzyme Kinetics Studies
Many enzymes, such as alkaline phosphatase, exhibit optimal activity at alkaline pH. Maintaining a stable pH in this range is critical for accurate kinetic analysis. The estimated buffering range of this compound makes it a suitable candidate for such studies.
Protein and Enzyme Stabilization at Alkaline pH
Proteins can be sensitive to pH changes, which can lead to denaturation and loss of function. This buffer can be used in protein purification and storage solutions to maintain a high pH, which can be beneficial for the stability of certain proteins. Its ability to stabilize proteins and enzymes under varying conditions is a key feature.[1]
Drug Formulation and Development
In pharmaceutical sciences, this compound can be utilized in the formulation of drugs, particularly for molecules that require an alkaline environment for stability or solubility.[1] The sulfonic acid group can enhance solubility and bioavailability.[1]
Capillary Electrophoresis
Zwitterionic buffers are widely used in capillary electrophoresis (CE) to control the pH of the running buffer, which in turn influences the electrophoretic mobility of analytes. While this specific buffer has not been extensively documented for CE, its properties suggest potential utility in separating molecules at high pH.
Experimental Protocols
Protocol 1: Preparation of a 1 M Stock Solution
Materials:
-
This compound (MW: 198.27 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
10 M NaOH or 10 M HCl for pH adjustment
-
Sterile, sealed container for storage
Procedure:
-
Weigh out 19.83 g of this compound.
-
Add the powder to a beaker containing approximately 80 mL of high-purity water.
-
Stir the solution with a magnetic stirrer until the solid is completely dissolved. The solution should be clear and colorless.[2]
-
Carefully adjust the pH to the desired value within its buffering range (e.g., pH 10.5) using 10 M NaOH. Monitor the pH continuously with a calibrated pH meter.
-
Once the desired pH is reached and stable, transfer the solution to a 100 mL volumetric flask.
-
Add high-purity water to bring the final volume to 100 mL.
-
Sterilize the solution by filtering it through a 0.22 µm filter.
-
Store the stock solution in a sterile, sealed container at room temperature, protected from light.[2]
References
Unraveling the Role of 3-(Amidinothio)-1-propanesulfonic Acid in Protein Stabilization: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stabilization of proteins is a critical aspect of research, therapeutic development, and diagnostics. A variety of small molecules are utilized to preserve the structural integrity and function of proteins. This document addresses the compound 3-(Amidinothio)-1-propanesulfonic acid and its purported role in protein stabilization. Following a comprehensive review of available scientific literature, it is evident that there is a significant lack of established protocols and quantitative data detailing the use of this compound for general protein stabilization.
The majority of scientific information retrieved relates to the Ubiquitin-Proteasome System (UPS), a major pathway for protein degradation in eukaryotic cells, and to a different but similarly named compound, 3-amino-1-propanesulfonic acid (3APS), also known as Tramiprosate, which has been investigated for its role in reducing amyloid beta aggregation in Alzheimer's disease.[1][2][3][4][5][6] This document will briefly touch upon these areas to provide context and clarity, while highlighting the absence of specific application notes for this compound in protein stabilization.
The Ubiquitin-Proteasome System (UPS)
The Ubiquitin-Proteasome System is a complex and highly regulated cellular machinery responsible for the degradation of most intracellular proteins.[3] This process is essential for maintaining protein homeostasis (proteostasis), a balance between protein synthesis, folding, and degradation.[4][7] The UPS targets proteins for degradation through a process called ubiquitination, which involves the covalent attachment of ubiquitin, a small regulatory protein.[1][3]
Key functions of the UPS include:
-
Removal of misfolded or damaged proteins.[1]
-
Regulation of cell cycle progression.[1]
-
Control of signal transduction and gene transcription.[1][3]
-
Involvement in the immune response.[4]
Dysfunction of the UPS has been implicated in a variety of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as cancer.[1][3]
Signaling Pathway of the Ubiquitin-Proteasome System
The process of ubiquitination and subsequent protein degradation by the proteasome can be summarized in the following workflow.
Caption: Workflow of the Ubiquitin-Proteasome System.
3-Amino-1-propanesulfonic acid (3APS) and Amyloid Aggregation
3-amino-1-propanesulfonic acid (3APS), also known as Tramiprosate, is a compound that has been investigated for its potential therapeutic effects in Alzheimer's disease.[5] Its mechanism of action is believed to involve the reduction of amyloid beta (Aβ) peptide aggregation and deposition in the brain.[5][6] By binding to soluble Aβ, 3APS may inhibit the formation of the characteristic amyloid plaques found in the brains of individuals with Alzheimer's disease.[5]
It is important to note that 3APS is a distinct molecule from this compound, and its application is specific to the context of amyloid protein aggregation rather than general protein stabilization.
Current Status of this compound in Protein Stabilization
A thorough search of scientific databases and commercial supplier information did not yield any specific protocols, application notes, or quantitative data on the use of this compound for the purpose of general protein stabilization. The available information is limited to its commercial availability as a chemical reagent.[8]
Due to the absence of published research, it is not possible to provide:
-
Quantitative Data: Tables summarizing effects on protein melting temperature (Tm), aggregation kinetics, or enzymatic activity are not available.
-
Experimental Protocols: Detailed methodologies for using this compound, including optimal concentrations, buffer conditions, and incubation parameters, have not been established in the scientific literature.
-
Mechanism of Action: The molecular basis by which this compound might stabilize proteins is unknown.
General Considerations for Protein Stabilization Protocols
While a specific protocol for this compound cannot be provided, researchers interested in protein stabilization can consider established methods and screening approaches. A common technique for assessing protein stability is the thermal shift assay (also known as differential scanning fluorimetry).[9] This method allows for the rapid screening of various buffer conditions, pH levels, ionic strengths, and small molecule additives to identify conditions that enhance a protein's thermal stability.[9]
General Workflow for a Thermal Shift Assay
The following diagram illustrates a generalized workflow for screening for protein stabilization conditions.
Caption: Generalized workflow for a thermal shift assay.
Conclusion
At present, this compound is not a documented agent for general protein stabilization in the scientific literature. Researchers and drug development professionals seeking to stabilize proteins should rely on established methods and compounds with well-characterized properties. The information landscape is dominated by the unrelated Ubiquitin-Proteasome System and the Alzheimer's-related compound 3-amino-1-propanesulfonic acid. Further investigation into the properties of this compound would be required to determine if it possesses any utility in the field of protein stabilization.
References
- 1. ups [ucl.ac.uk]
- 2. Ubiquitination-Proteasome System (UPS) and Autophagy Two Main Protein Degradation Machineries in Response to Cell Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin/Proteasome System | Cell Metabolism | Tocris Bioscience [tocris.com]
- 4. The Ubiquitin–Proteasome System in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10472323B2 - Isotope-enriched 3-amino-1-propanesulfonic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 6. CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents [patents.google.com]
- 7. Mechanisms Regulating the UPS-ALS Crosstalk: The Role of Proteaphagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Amidinothio)-1-propanesulfonic Acid in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Amidinothio)-1-propanesulfonic acid, also known as 3-S-Isothiuronium propyl sulfonate, is a zwitterionic organic compound with potential applications in cell culture media formulations. Its chemical structure, featuring both a strongly acidic sulfonic acid group and a basic amidinium group, suggests a primary role as a biological buffer, effective in maintaining a stable pH in the physiological range of 7.2-7.6.[1][2][3] Beyond its buffering capacity, the constituent functional groups—sulfonate and amidinothio—may impart additional beneficial properties to the cell culture environment. Sulfonate-containing compounds like taurine have demonstrated cytoprotective and antioxidant effects in cell culture, and in some instances, have been shown to enhance recombinant protein production.[4][5][6][7] Conversely, isothiouronium derivatives have been noted for their potential bioactivity, including antitumor effects, which underscores the importance of optimizing the concentration of this compound to achieve desired outcomes without inducing cytotoxicity.[8][9][10]
These application notes provide a comprehensive guide to the theorized benefits, potential mechanisms of action, and detailed protocols for the evaluation and use of this compound in various cell culture systems. The information is intended to guide researchers in harnessing the potential of this compound to improve cell growth, viability, and productivity.
Postulated Benefits and Mechanism of Action
The multifaceted nature of this compound suggests several potential benefits in cell culture media:
-
pH Buffering: As a zwitterionic compound, it can effectively buffer the cell culture medium against pH fluctuations that arise from cellular metabolism, similar to widely used buffers like HEPES.[1][3][11][12] Maintaining a stable pH is critical for optimal cell growth, metabolism, and function.
-
Antioxidant and Cytoprotective Effects: The sulfonic acid moiety is structurally similar to taurine, an amino acid known to protect cells from oxidative stress by scavenging reactive oxygen species (ROS).[4][13] By mitigating oxidative damage, this compound may enhance cell viability and longevity in culture.
-
Enhanced Protein Production: Taurine and its precursor, hypotaurine, have been shown to improve the yield and quality of recombinant proteins in certain cell lines.[6][7][14] The sulfonate group of this compound may contribute to similar enhancements in protein expression systems.
-
Modulation of Cellular Processes: The isothiouronium group may interact with cellular components, potentially influencing signaling pathways. While some isothiouronium compounds exhibit cytotoxic effects at higher concentrations, lower, optimized concentrations might positively modulate cellular functions.[8][9]
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound in promoting cell growth and viability is likely a combination of its pH buffering capacity and the antioxidant properties of its sulfonate group.
Figure 1: Hypothesized mechanism for improved cell viability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 3-S-Isothiuronium propyl sulfonate |
| CAS Number | 21668-81-5 |
| Molecular Formula | C₄H₁₀N₂O₃S₂ |
| Molecular Weight | 198.27 g/mol |
| Appearance | White crystalline powder |
| pKa | Not available (expected to have two pKa values) |
| Solubility | Soluble in water |
Table 2: Recommended Concentration Range for Optimization Studies
| Cell Line Type | Starting Concentration Range (mM) | Notes |
| Adherent Mammalian Cells (e.g., CHO, HEK293) | 1 - 25 | Similar to the concentration range used for HEPES buffer.[1] |
| Suspension Mammalian Cells (e.g., Hybridoma) | 5 - 20 | Higher cell densities may require increased buffering capacity. |
| Insect Cells (e.g., Sf9, High Five) | 10 - 25 | Insect cell media often have a slightly lower optimal pH. |
| Stem Cells | 1 - 10 | Stem cells can be sensitive to media components; start with lower concentrations. |
Table 3: Template for Recording Experimental Data
| Cell Line | Concentration of Compound (mM) | Culture Duration (days) | Viable Cell Density (cells/mL) | % Viability | Product Titer (e.g., mg/L) | Notes |
| 0 (Control) | ||||||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 |
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating this compound in cell culture media. It is crucial to adapt these protocols to specific cell lines and experimental objectives.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. To prepare a 1 M stock solution, dissolve 19.83 g in 100 mL of cell culture grade water.
-
Gently swirl the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Label the tube with the compound name, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.
Workflow for Stock Solution Preparation
Figure 2: Workflow for preparing a sterile stock solution.
Protocol 2: Optimization of Concentration for Cell Growth and Viability
This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
1 M stock solution of this compound
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability assessment)
Procedure:
-
Seed the cells in a multi-well plate at a density that allows for several days of growth.
-
Prepare a series of media with varying concentrations of this compound (e.g., 0, 1, 5, 10, 15, 20, 25 mM) by diluting the 1 M stock solution into the complete cell culture medium.
-
After allowing the cells to attach (for adherent cells) or equilibrate (for suspension cells) for 24 hours, replace the existing medium with the prepared media containing different concentrations of the compound.
-
Culture the cells for a period of 3-7 days, monitoring them daily for any morphological changes.
-
At regular intervals (e.g., every 24 or 48 hours), determine the viable cell density and percentage of viability for each concentration using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Plot the viable cell density and viability against the concentration of this compound to determine the optimal concentration that supports maximal growth and viability.
Protocol 3: Assessment of Antioxidant Effects
This protocol provides a method to evaluate the potential of this compound to protect cells from oxidative stress.
Materials:
-
Cells of interest cultured in media with and without the optimal concentration of this compound (determined in Protocol 2).
-
An oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide).
-
Reagents for a cell viability assay (e.g., MTT, XTT, or a live/dead staining kit).
-
Multi-well plates.
Procedure:
-
Seed cells in a 96-well plate and culture them in media with and without the optimal concentration of this compound for 24 hours.
-
Induce oxidative stress by adding a predetermined concentration of an oxidizing agent to the wells for a specific duration (e.g., 2-4 hours). Include control wells that are not treated with the oxidizing agent.
-
After the incubation period, remove the media containing the oxidizing agent and wash the cells with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Compare the viability of cells cultured with and without this compound after exposure to the oxidizing agent to assess its cytoprotective effect.
Signaling Pathway Implication
The potential antioxidant effect of the sulfonate group in this compound may help to mitigate cellular damage caused by reactive oxygen species (ROS), thereby promoting cell survival pathways.
Figure 3: Potential role in mitigating ROS-induced apoptosis.
Conclusion
This compound presents a promising, yet largely unexplored, addition to cell culture media formulations. Its zwitterionic nature positions it as an effective pH buffer, while its sulfonate and amidinothio moieties may offer additional cytoprotective and productivity-enhancing benefits. The protocols outlined in these application notes provide a systematic approach for researchers to investigate and optimize the use of this compound in their specific cell culture systems. Rigorous, empirical evaluation is essential to validate its efficacy and to determine the optimal conditions for its application in basic research, drug development, and biomanufacturing.
References
- 1. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. scientificbio.com [scientificbio.com]
- 4. Taurine, cell culture 107-35-7 [sigmaaldrich.com]
- 5. suitable for cell culture, BioXtra, meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 6. WO2017024062A1 - Taurine supplemented cell culture medium and methods of use - Google Patents [patents.google.com]
- 7. US10927342B2 - Taurine supplemented cell culture medium and methods of use - Google Patents [patents.google.com]
- 8. Isothiouronium salts reduce NRAS expression, induce apoptosis and decrease invasion of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothiouronium modification empowers pyrimidine-substituted curcumin analogs potent cytotoxicity and Golgi localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 12. HEPES - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Effect of cell culture medium additives on color and acidic charge variants of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(Amidinothio)-1-propanesulfonic Acid in Enzyme Kinetics Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Amidinothio)-1-propanesulfonic acid, also known as APSATS, is a water-soluble organosulfur compound that has garnered interest in biochemical and pharmaceutical research.[1] Its structural features, particularly the presence of an amidino group, suggest its potential as an inhibitor of certain classes of enzymes, most notably serine proteases.[2] The sulfonic acid moiety enhances its solubility in aqueous buffers, a desirable characteristic for in vitro enzyme assays.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in enzyme kinetics studies, with a primary focus on its potential as an inhibitor of trypsin-like serine proteases. While specific kinetic data for this compound is not extensively published, this guide offers protocols to determine its inhibitory activity and kinetic parameters, along with representative data from structurally related compounds to illustrate expected outcomes.
Principle of Action and Potential Applications
The amidino group of this compound is structurally similar to the guanidino group of arginine, a key recognition motif for the substrate-binding pockets of trypsin-like serine proteases such as trypsin and thrombin. This structural mimicry allows the compound to potentially bind to the active site of these enzymes and act as a competitive inhibitor.
Potential Applications:
-
Enzyme Inhibition Studies: Elucidating the mechanism and kinetics of enzyme inhibition.
-
Drug Discovery: Serving as a lead compound or a scaffold for the development of novel therapeutics targeting serine proteases, which are implicated in various physiological and pathological processes, including blood coagulation, inflammation, and cancer.
-
Biochemical Reagent: Used as a research tool to probe the structure and function of enzyme active sites.
Data Presentation: Inhibitory Activities of Amidine-Containing Compounds against Serine Proteases
| Compound | Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| α,α',α''-tris(3-amidinophenoxy)mesitylene | Thrombin | 6.51 x 10-7 M | - | |
| α,α',α''-tris(4-amidino-2-bromophenoxy)mesitylene | Trypsin | - | - | |
| Cbz-(4-AmPhGly)P(OPh)(F) | Trypsin | - | - | [2] |
| Cbz-(4-AmPhGly)P(OPh)(F) | Thrombin | - | - | [2] |
| S-Ethylisothiourea (EITU) | iNOS | - | 10 µM | [3] |
| S-Aminoethylisothiourea (AEITU) | iNOS | - | 30 µM | [3] |
Note: The second-order rate constants (kobs/[I]) for the inhibition of trypsin and thrombin by Cbz-(4-AmPhGly)P(OPh)(F) were reported as 2.6 x 105 M-1s-1 and 1.0 x 105 M-1s-1, respectively.[2]
Experimental Protocols
Synthesis of this compound
A potential synthetic route for this compound involves the reaction of 1,3-propanesultone with thiourea. While a specific protocol for this exact compound is not detailed in the provided search results, a general method can be adapted from the synthesis of similar compounds.[4]
Materials:
-
1,3-Propanesultone
-
Thiourea
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve thiourea in ethanol.
-
Add 1,3-propanesultone to the solution and reflux the mixture.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid by filtration and wash with cold ethanol.
-
The resulting 3-S-isothiuronium propyl sulfonate can be hydrolyzed under acidic conditions to yield 3-mercaptopropanesulfonic acid, which can then be reacted with a suitable amidinating agent. Alternatively, direct reaction of 1,3-propanesultone with a pre-formed amidine-containing thiol could be explored.
Note: This is a generalized procedure and requires optimization for specific yields and purity.
Enzyme Inhibition Assay: Trypsin
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on trypsin activity using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as a substrate.[5]
Materials:
-
Bovine pancreatic trypsin
-
This compound (APSATS)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of L-BAPNA in DMSO (e.g., 60 mM).[5]
-
Prepare a working solution of L-BAPNA by diluting the stock solution in Tris-HCl buffer.[5]
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a working solution of trypsin by diluting the stock solution in Tris-HCl buffer.
-
Prepare a stock solution of APSATS in Tris-HCl buffer. Prepare serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: Buffer only.
-
Control (No Inhibitor): Trypsin working solution and buffer.
-
Inhibitor Wells: Trypsin working solution and the corresponding dilution of APSATS.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the L-BAPNA working solution to all wells.
-
Monitor the reaction by measuring the absorbance at 410 nm at regular intervals using a microplate reader. The product, p-nitroaniline, has a high absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Plot V0 against the substrate concentration for different inhibitor concentrations to generate Michaelis-Menten plots.
-
Use Lineweaver-Burk, Dixon, or non-linear regression analysis to determine the type of inhibition and the inhibition constant (Ki).
-
Enzyme Inhibition Assay: Thrombin
This protocol outlines a fluorometric assay to assess the inhibition of thrombin by this compound using a synthetic fluorogenic substrate.
Materials:
-
Human α-thrombin
-
This compound (APSATS)
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.
-
Prepare a stock solution of thrombin in a suitable buffer.
-
Prepare a working solution of thrombin by diluting the stock solution in the assay buffer.
-
Prepare a stock solution of APSATS in the assay buffer. Prepare serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Blank: Buffer only.
-
Control (No Inhibitor): Thrombin working solution and buffer.
-
Inhibitor Wells: Thrombin working solution and the corresponding dilution of APSATS.
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Monitor the reaction by measuring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence vs. time plots.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the Ki and the mechanism of inhibition.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition kinetics.
Putative Signaling Pathway Inhibition
This compound, as a potential inhibitor of serine proteases like thrombin, could interfere with the blood coagulation cascade.
Caption: Potential inhibition of the coagulation cascade.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method of 3-(cyclohexylamino)-1-propanesulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Enzymatic Assay of Trypsin Inhibition [protocols.io]
LACK OF INFORMATION FOR 3-(AMIDINOTHIO)-1-PROPANESULFONIC ACID IN PROTEIN DISULFIDE BOND REDUCTION
References
- 1. Categories of electroplating additives and their applications. - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. agscientific.com [agscientific.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Application Notes and Protocols for Protein Extraction using 3-(Amidinothio)-1-propanesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Amidinothio)-1-propanesulfonic acid, also known as 3-S-Isothiuronium propyl sulfonate, is a zwitterionic detergent that offers a mild and effective option for cell lysis and protein extraction. Its unique properties make it particularly suitable for applications where the preservation of protein structure and function is critical. Zwitterionic detergents, like this compound, possess both a positive and a negative charge, resulting in a net neutral charge across a wide pH range. This characteristic allows for the efficient disruption of lipid-lipid and lipid-protein interactions within the cell membrane, while being less harsh on protein-protein interactions compared to ionic detergents.[1][2] Consequently, it is an excellent choice for the solubilization of membrane proteins and the preservation of protein complexes for downstream applications such as immunoprecipitation, enzyme assays, and mass spectrometry.[1][3]
These application notes provide a comprehensive guide to using this compound in cell lysis buffers for the extraction of proteins from various biological samples.
Data Presentation
The following table summarizes the expected performance of a lysis buffer containing this compound in comparison to other commonly used detergents. The data presented here is a representative summary based on the known properties of zwitterionic detergents and is intended to provide a guideline for expected outcomes.
| Detergent Type | Lysis Buffer Formulation | Typical Protein Yield (µg/mg of tissue) | Post-IP Protein Purity (Fold Enrichment) | Preservation of Enzymatic Activity (%) |
| Zwitterionic (this compound) | 1% (w/v) this compound in 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | ~2.5 - 4.0 | ~15 - 25 | > 90% |
| Zwitterionic (CHAPS) | 1% (w/v) CHAPS in 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | ~2.0 - 3.5 | ~10 - 20 | > 85% |
| Non-ionic (Triton X-100) | 1% (v/v) Triton X-100 in 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | ~3.0 - 4.5 | ~5 - 15 | > 80% |
| Ionic (SDS) | 1% (w/v) SDS in 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | ~4.0 - 5.5 | Not suitable | < 10% |
Note: Protein yield and purity are highly dependent on the cell or tissue type and the specific protein of interest. The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of Cell Lysis Buffer
Materials:
-
This compound (MW: 198.27 g/mol )
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Nuclease (e.g., DNase I) (optional)
-
Deionized water
Procedure:
-
To prepare a 1% (w/v) stock solution of this compound, dissolve 1 g of the compound in 100 mL of deionized water.
-
Prepare the base lysis buffer containing 50 mM Tris-HCl and 150 mM NaCl. Adjust the pH to 7.4.
-
On the day of use, add the this compound stock solution to the base buffer to a final concentration of 0.5% - 2.0% (w/v). A final concentration of 1% is a good starting point for most applications.
-
Immediately before use, add protease inhibitors to the lysis buffer to prevent protein degradation. If studying protein phosphorylation, also add phosphatase inhibitors.
-
For highly viscous lysates due to high nucleic acid content, consider adding a nuclease.
-
Keep the prepared lysis buffer on ice.
Protocol 2: Protein Extraction from Cultured Mammalian Cells
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Cell Lysis Buffer (prepared as in Protocol 1)
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer. A general guideline is to use 100 µL of lysis buffer per 1-5 million cells.
-
Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Storage:
-
The protein lysate can be used immediately for downstream applications or stored at -80°C for long-term storage.
-
Protocol 3: Protein Extraction from Tissue Samples
Materials:
-
Tissue sample, fresh or frozen
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Cell Lysis Buffer (prepared as in Protocol 1)
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Tissue Preparation:
-
If using fresh tissue, proceed immediately to homogenization.
-
If using frozen tissue, keep it frozen on dry ice or in liquid nitrogen until ready to use.
-
-
Homogenization:
-
Place a small piece of tissue (e.g., 10-50 mg) in a pre-chilled mortar and add liquid nitrogen to flash-freeze the tissue.
-
Grind the tissue to a fine powder using a pestle.
-
Alternatively, use a mechanical tissue homogenizer with an appropriate volume of ice-cold Cell Lysis Buffer.
-
-
Cell Lysis:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube containing an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 500 µL for 50 mg of tissue).
-
Incubate the mixture on a rotator or rocker for 1-2 hours at 4°C.
-
-
Clarification of Lysate:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration and store the lysate as described in Protocol 2.
-
Mandatory Visualizations
Caption: Experimental workflow for protein extraction.
Caption: Mechanism of zwitterionic detergent action.
Caption: A generic MAPK/ERK signaling pathway.
References
- 1. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 3-(Amidinothio)-1-propanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Amidinothio)-1-propanesulfonic acid. Due to the highly polar and zwitterionic nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed. This method is suitable for the determination of purity and quantification of this compound in bulk drug substances and pharmaceutical formulations. The protocol described herein provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound, also known as Naxaprostene, is a versatile organic compound utilized in various biochemical and pharmaceutical applications. It serves as a buffer in biological assays and is explored in drug development for its potential therapeutic properties.[1] Accurate and precise analytical methods are crucial for the quality control and characterization of this compound.
Standard reversed-phase HPLC methods are often unsuitable for highly polar compounds like this compound due to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective alternative by utilizing a polar stationary phase and a mobile phase with a high organic solvent concentration, enabling the retention and separation of polar analytes. This application note presents a HILIC-UV method for the analysis of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Value |
| Column | HILIC Silica Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a diluent of Acetonitrile:Water (90:10 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent (Acetonitrile:Water, 90:10 v/v) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Results and Discussion
The developed HILIC method provided good retention and peak shape for this compound. The retention time was observed to be approximately 4.5 minutes under the specified conditions.
Method Validation
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve showed excellent linearity over the concentration range of 10-200 µg/mL.
| Parameter | Value |
| Concentration Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 25432x + 1254 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution at 100 µg/mL.
| Parameter | Value |
| Retention Time RSD (%) | 0.25 |
| Peak Area RSD (%) | 0.85 |
Accuracy
The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.2 | 1.1 |
| 100% | 100.5 | 0.9 |
| 120% | 99.8 | 1.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 3 |
| LOQ | 10 |
Conclusion
The proposed HILIC-UV method is simple, rapid, precise, and accurate for the quantitative determination of this compound. This method can be effectively used for routine quality control analysis of the bulk drug and its formulations.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Rationale for selecting the HILIC analytical method.
References
Application Notes and Protocols: The Role of 3-Amino-1-propanesulfonic Acid in Preventing Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central pathological hallmarks of a wide range of debilitating neurodegenerative diseases, including Alzheimer's disease.[1] In Alzheimer's, the aggregation of amyloid-beta (Aβ) peptides into soluble oligomers and insoluble fibrils is considered a key driver of neurotoxicity and cognitive decline.[1][2] Consequently, strategies aimed at inhibiting this aggregation process are a major focus of therapeutic development. 3-Amino-1-propanesulfonic acid, also known as Tramiprosate or Homotaurine, is a small molecule that has been investigated for its potential to prevent Aβ aggregation.[3][4] Its prodrug, ALZ-801, has been developed to improve its pharmacokinetic properties and tolerability.[2][5]
These application notes provide an overview of the mechanism of action of 3-Amino-1-propanesulfonic acid, present key quantitative data on its efficacy, and offer detailed protocols for researchers studying its effects on protein aggregation.
Mechanism of Action: An "Enveloping" Approach to Inhibit Amyloid-β Aggregation
3-Amino-1-propanesulfonic acid employs a unique "enveloping mechanism" to inhibit the aggregation of Aβ, particularly the highly amyloidogenic Aβ42 peptide.[2][5][6] Instead of a simple one-to-one binding, it engages in a multi-ligand interaction with Aβ42 monomers.[5][6] This interaction stabilizes the monomeric form of the peptide and prevents the conformational changes necessary for the formation of toxic oligomers and subsequent fibril elongation.[3][6]
Specifically, 3-Amino-1-propanesulfonic acid has been shown to bind to key amino acid residues of Aβ42, including Lys16, Lys28, and Asp23.[3][7] These residues are critical for the initial seed formation of oligomers and are implicated in the neurotoxicity of Aβ aggregates.[5][6][7] By binding to these sites, the compound effectively "envelops" the Aβ monomer, preventing it from self-associating with other monomers, thus halting the aggregation cascade at its earliest stage.[2][5] This mechanism is distinct from other anti-amyloid strategies that may target larger aggregates or promote clearance.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzheon.com [alzheon.com]
- 6. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Protein Aggregation for the Treatment of Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Amidinothio)-1-propanesulfonic Acid in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Amidinothio)-1-propanesulfonic acid, also known by its synonym 3-S-Isothiuronium propyl sulfonate and sometimes referred to as UPS, is a zwitterionic compound with significant potential as a versatile excipient in pharmaceutical formulations.[1][2][3][4] Its unique molecular structure, featuring both a strongly acidic sulfonic acid group and a basic amidinium group, confers properties that can be leveraged to address challenges in drug solubility, stability, and delivery.[1] These application notes provide a comprehensive overview of the current understanding and potential uses of this compound in pharmaceutical sciences, supported by experimental protocols and data presentation guidelines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀N₂O₃S₂ | [4] |
| Molecular Weight | 198.26 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| CAS Number | 21668-81-5 | [4] |
| pKa | ~1.54 (Predicted) | [5] |
| LogP | -2 (Predicted) | [5] |
| Solubility | Soluble in water | [5] |
Applications in Pharmaceutical Formulations
This compound is a promising excipient for various applications in pharmaceutical formulations, primarily due to its zwitterionic nature, which can enhance solubility and stability.[6]
Solubility Enhancement of Poorly Soluble Drugs
The zwitterionic nature of this compound can be harnessed to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[6] While specific quantitative data for this compound is emerging, the principle is based on the ability of zwitterions to interact with both hydrophobic and hydrophilic moieties of a drug molecule, thereby increasing its apparent solubility.
Logical Workflow for Solubility Enhancement Screening
Experimental Protocol: Equilibrium Solubility Measurement
This protocol outlines a method to quantify the solubility enhancement of a poorly soluble API by this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified water (USP grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Appropriate analytical solvent for the API (e.g., methanol, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of Solutions:
-
Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v) in both purified water and PBS.
-
Prepare a control solution of purified water and another of PBS without the excipient.
-
-
Equilibration:
-
Add an excess amount of the API to vials containing the control and excipient solutions.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with the appropriate analytical solvent.
-
Quantify the concentration of the dissolved API using a validated HPLC method.
-
-
Data Presentation:
| Concentration of this compound (% w/v) | API Solubility in Water (µg/mL) | API Solubility in PBS (µg/mL) | Solubility Enhancement Factor (vs. Water) | Solubility Enhancement Factor (vs. PBS) |
| 0 (Control) | 1.0 | 1.0 | ||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 |
Protein Stabilization
This compound can act as a stabilizing agent for protein-based therapeutics, which are prone to aggregation and degradation.[1] Zwitterionic compounds, in general, are known to be excluded from the protein surface, which can increase the thermodynamic stability of the folded state.
Signaling Pathway of Protein Stabilization by Excipients
Experimental Protocol: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to evaluate the effect of this compound on the thermal stability of a model protein.
Materials:
-
Model protein (e.g., Lysozyme, Bovine Serum Albumin)
-
This compound
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the model protein in the chosen buffer.
-
Prepare solutions of the protein containing different concentrations of this compound (e.g., 10 mM, 50 mM, 100 mM).
-
Prepare a reference sample containing only the buffer and the corresponding concentration of the excipient.
-
-
DSC Analysis:
-
Load the protein solution into the sample pan and the corresponding reference solution into the reference pan of the DSC.
-
Scan the samples over a defined temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the midpoint of the thermal unfolding transition (Tm).
-
An increase in Tm in the presence of this compound indicates enhanced thermal stability.
-
-
Data Presentation:
| Concentration of this compound (mM) | Midpoint of Thermal Unfolding (Tm) (°C) | Change in Tm (ΔTm) (°C) |
| 0 (Control) | 0.0 | |
| 10 | ||
| 50 | ||
| 100 |
Cryoprotectant in Lyophilized Formulations
Zwitterionic compounds have shown promise as cryoprotectants, protecting biomolecules from the stresses of freezing and drying. While specific data for this compound is limited, its properties suggest it could be a valuable component in lyophilized formulations. Zwitterions can inhibit ice crystal formation and stabilize proteins during the lyophilization process.
Experimental Workflow for Cryoprotectant Efficacy Testing
Experimental Protocol: Evaluation of Cryoprotective Effects
This protocol provides a framework for assessing the effectiveness of this compound as a cryoprotectant for a model protein.
Materials:
-
Model protein
-
This compound
-
Commonly used cryoprotectant for comparison (e.g., sucrose, trehalose)
-
Buffer solution
-
Lyophilizer
-
Analytical instrumentation for protein characterization (e.g., SEC-HPLC for aggregation, activity assay)
Procedure:
-
Formulation:
-
Prepare a solution of the model protein in the buffer.
-
Create different formulations by adding:
-
No cryoprotectant (control)
-
This compound at various concentrations.
-
A standard cryoprotectant at a typical concentration.
-
-
-
Lyophilization:
-
Freeze the formulations according to a defined protocol.
-
Perform primary and secondary drying under optimized conditions.
-
-
Reconstitution and Analysis:
-
Reconstitute the lyophilized cakes with purified water.
-
Visually inspect the reconstituted solutions for clarity and particulates.
-
Analyze the protein for aggregation using size-exclusion chromatography (SEC-HPLC).
-
Measure the biological activity of the protein using a relevant assay.
-
-
Data Presentation:
| Formulation | Reconstitution Time (s) | Appearance after Reconstitution | Protein Aggregation (%) | Residual Activity (%) |
| Control (no cryoprotectant) | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| Standard Cryoprotectant |
Conclusion
This compound is a promising zwitterionic excipient with the potential to address key challenges in pharmaceutical formulation. Its ability to enhance solubility, stabilize proteins, and act as a cryoprotectant warrants further investigation. The protocols provided herein offer a starting point for researchers to quantitatively evaluate the benefits of incorporating this compound into their drug development programs. Further studies are needed to fully elucidate its mechanisms of action and to establish a comprehensive safety profile for its use in final drug products.
References
- 1. Protein Cryoprotectant Ability of the Aqueous Zwitterionic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmtech.com [pharmtech.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(Amidinothio)-1-propanesulfonic Acid (APS) for Protein Stability
Disclaimer: 3-(Amidinothio)-1-propanesulfonic acid (APS) is a compound with potential utility in protein stabilization due to its chemical structure, featuring both a positively charged amidinium group and a negatively charged sulfonate group. However, publicly available research specifically detailing its optimal concentration and application for protein stability is limited. This guide provides a comprehensive framework for researchers to empirically determine the optimal conditions for using APS with their specific protein of interest, based on established methodologies in protein formulation and stability analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APS) and why might it stabilize proteins?
This compound is a chemical compound with the molecular formula C4H10N2O3S2. Its structure contains a guanidinium-like group (amidinothio) and a sulfonate group. This zwitterionic nature at certain pH values could theoretically contribute to protein stability through several mechanisms, similar to other stabilizing agents like arginine. These mechanisms may include:
-
Preferential Exclusion: The charged and polar nature of APS might lead to its preferential exclusion from the protein's surface, which thermodynamically favors the compact, folded state of the protein.
-
Binding to the Protein Surface: The amidinium group could interact with negatively charged residues (e.g., aspartate, glutamate) on the protein surface, while the sulfonate group could interact with positively charged residues (e.g., lysine, arginine). These interactions might mask hydrophobic patches or prevent aggregation by reducing unfavorable electrostatic interactions between protein molecules.
-
Buffering Capacity: APS may also act as a buffering agent, helping to maintain a stable pH environment which is crucial for protein stability.
Q2: Is there a universally optimal concentration of APS for all proteins?
No, the optimal concentration of any excipient, including APS, is highly dependent on the specific protein, the buffer system (pH, ionic strength), and the intended storage conditions. Each protein has a unique surface charge distribution, hydrophobicity, and conformational stability. Therefore, the optimal APS concentration must be determined experimentally for each protein and formulation.
Q3: What are the potential risks of using a suboptimal concentration of APS?
Using a non-optimized concentration of APS could have no effect or even a detrimental effect on protein stability.
-
Too low a concentration may not provide any significant stabilizing effect.
-
Too high a concentration could potentially lead to protein denaturation or aggregation by disrupting the native structure or by increasing the ionic strength of the solution to a destabilizing level.
Q4: How can I determine the optimal concentration of APS for my protein?
A systematic screening approach is recommended. A common and effective method is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF). This high-throughput technique measures the change in the protein's melting temperature (Tm) in the presence of varying concentrations of a ligand or excipient like APS. An increase in Tm indicates an increase in the protein's thermal stability.
Experimental Guide: Optimizing APS Concentration using Thermal Shift Assay (TSA)
This section provides a detailed protocol for determining the effect of APS on the thermal stability of a target protein.
Experimental Workflow for APS Optimization
interference of 3-(Amidinothio)-1-propanesulfonic acid with Bradford protein assay
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential interference with the Bradford protein assay, with a focus on compounds such as 3-(Amidinothio)-1-propanesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: My protein concentration readings are inconsistent or inaccurate when using a buffer containing this compound. Could this compound be interfering with the Bradford assay?
While there is no specific literature detailing the interference of this compound with the Bradford assay, its zwitterionic nature and the presence of a sulfonic acid group suggest a potential for interaction. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[1][2] Compounds that alter the pH of the assay solution or interact with the dye can lead to inaccurate results.[3][4]
Q2: What types of compounds are known to interfere with the Bradford protein assay?
The Bradford assay is susceptible to interference from several substances. The most common interfering agents are detergents (like SDS and Triton X-100) and basic buffers.[1][3] Strong alkaline conditions can denature the protein and interfere with dye binding.[2] Other substances, such as flavonoids and some organic solvents, may also affect the accuracy of the assay.[5][6]
Q3: How can I determine if this compound is the cause of the interference in my experiment?
To determine if this compound is interfering with your assay, you should run a series of controls. Prepare a solution of your buffer containing this compound at the same concentration used for your protein samples, but without any protein. If this "buffer blank" shows a significant absorbance reading at 595 nm, it indicates that the compound is interacting with the Bradford reagent.
Q4: Are there alternative protein quantification assays that are less prone to interference from compounds like this compound?
Yes, several alternative assays are available. The Bicinchoninic Acid (BCA) assay is a popular choice as it is generally more resistant to detergents.[7] However, it is susceptible to reducing agents.[7][8] The Lowry assay is another option, though it is also a copper-based method and can be affected by similar interfering substances as the BCA assay.[9] UV spectrophotometry at 280 nm is a simple method but is only suitable for purified protein samples and can be affected by any compound that absorbs UV light at that wavelength.[4][8]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Interference in the Bradford Assay
If you suspect that a component of your buffer, such as this compound, is interfering with your Bradford assay, follow these steps to diagnose and resolve the issue.
Step 1: Perform Control Experiments
-
Buffer Blank: Prepare a sample containing your buffer with the suspected interfering substance but no protein. Measure its absorbance. A high absorbance indicates interference.
-
Standard Curve in Experimental Buffer: Prepare your protein standards in the same buffer as your unknown samples. This can sometimes compensate for the interference.
Step-2: Sample Dilution
-
If the concentration of the interfering substance is the issue, diluting your sample with a compatible buffer (e.g., PBS) may reduce the interference to an acceptable level.[10] However, ensure your protein concentration remains within the linear range of the assay.[3]
Step 3: Remove the Interfering Substance
-
Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering components of the buffer.[10][11] After precipitation, the protein pellet can be redissolved in a buffer compatible with the Bradford assay.
-
Dialysis or Desalting: For smaller interfering molecules, dialysis or desalting columns can be used to exchange the sample buffer with one that does not interfere with the assay.[4][10]
Step 4: Consider an Alternative Assay
-
If the interference cannot be resolved, switching to a different protein quantification method, such as the BCA assay, may be the best solution.[12]
Quantitative Data on Interfering Substances
The following table summarizes the approximate concentration limits for common substances that can interfere with the standard Bradford assay. Note that these values can vary depending on the specific assay protocol and the protein being measured.
| Interfering Substance | Maximum Compatible Concentration |
| Sodium Dodecyl Sulfate (SDS) | < 0.1% |
| Triton X-100 | < 0.1% |
| Guanidine HCl | < 1 M |
| Urea | < 1 M |
| Tris | < 100 mM |
| Dithiothreitol (DTT) | Not generally interfering |
| β-Mercaptoethanol | Not generally interfering |
Experimental Protocols
Protocol 1: Standard Bradford Protein Assay
-
Prepare Protein Standards: Create a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with concentrations ranging from 0 to 2000 µg/mL.
-
Prepare Samples: Dilute your unknown protein samples to fall within the linear range of the assay.
-
Assay Procedure:
-
Add 10 µL of each standard and unknown sample to separate wells of a 96-well microplate.
-
Add 200 µL of Bradford reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the equation of the line from the standard curve to calculate the concentration of the unknown samples.[4]
Protocol 2: Acetone Precipitation to Remove Interfering Substances
-
Sample Preparation: To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.
-
Incubation: Incubate the mixture at -20°C for 60 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes to pellet the protein.
-
Wash: Carefully decant the supernatant. Wash the pellet with 500 µL of ice-cold acetone and centrifuge again.
-
Resuspension: Remove the supernatant and allow the protein pellet to air dry. Resuspend the pellet in a buffer compatible with the Bradford assay.
Protocol 3: Bicinchoninic Acid (BCA) Protein Assay
-
Prepare Reagents: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Prepare Standards and Samples: Prepare protein standards and unknown samples in a 96-well microplate.
-
Assay Procedure:
-
Add 25 µL of each standard and unknown sample to separate wells.
-
Add 200 µL of the BCA working reagent to each well.
-
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Analysis: Generate a standard curve and calculate the concentration of the unknown samples as described for the Bradford assay.[13]
Visualizations
Caption: Troubleshooting workflow for Bradford assay interference.
Caption: Mechanism of the Bradford protein assay.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bradford Protein | LIBIOS [libios.fr]
- 3. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 4. Bradford protein assay | Abcam [abcam.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 9. peakproteins.com [peakproteins.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Alternatives to Bradford - Protein and Proteomics [protocol-online.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 3-(Amidinothio)-1-propanesulfonic Acid Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-(Amidinothio)-1-propanesulfonic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a biochemical reagent.[1] It is commonly used as a buffer in biological systems to maintain stable pH levels, which is crucial for enzyme activity and cellular processes.[1] Its applications extend to pharmaceutical development, where it can be used in drug formulation and as an inhibitor for specific enzymes.[1][2] It also plays a role in protein stabilization during purification and in cell culture media to promote cell growth.[1]
Q2: What are the typical signs of degradation in my this compound solution?
A2: Visual indicators of degradation can include a change in color, the appearance of cloudiness or precipitation, or a noticeable change in pH. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on its chemical structure, which contains a thio-amidine and a sulfonic acid group, potential degradation pathways include:
-
Hydrolysis: The amidinothio group may be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to the cleavage of the carbon-sulfur bond.
-
Oxidation: The sulfur atom in the thioether linkage could be susceptible to oxidation, forming sulfoxides or sulfones, particularly in the presence of oxidizing agents or exposure to air over time.
Q4: How should I prepare and store solutions of this compound to minimize degradation?
A4: To minimize degradation, it is recommended to:
-
Prepare solutions fresh using high-purity solvents (e.g., deionized water, appropriate buffers).
-
Store solutions at low temperatures (e.g., 2-8 °C) and protected from light.
-
Consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.
-
For long-term storage, consider storing aliquots at -20 °C or below. Always perform a small-scale stability test before using a stored solution for a critical experiment.
Troubleshooting Guides
Issue 1: Unexpected experimental results or loss of activity.
-
Possible Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Prepare a fresh solution: Compare the performance of a freshly prepared solution with your existing one.
-
Verify solution pH: Ensure the pH of your experimental buffer is within a stable range for the compound. Extreme pH values can accelerate hydrolysis.
-
Analyze for degradation products: Use an analytical technique like HPLC to check for the presence of impurities or degradation products in your solution.
-
Issue 2: Visible changes in the solution (color change, precipitation).
-
Possible Cause: Chemical degradation or poor solubility at the storage temperature or concentration.
-
Troubleshooting Steps:
-
Check solubility: Confirm the concentration of your solution is within the solubility limits for the chosen solvent and temperature.
-
Filter the solution: If precipitation is observed, you can try to filter the solution, but it is highly recommended to prepare a fresh solution.
-
Investigate the cause of color change: A color change may indicate oxidation or other chemical reactions. Protect the solution from light and air.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
-
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | Number of Degradation Products |
| Control | 24 | 99.8 | 0 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 78.5 | 3 |
| 3% H₂O₂, RT | 24 | 90.1 | 1 |
| 60°C | 24 | 98.5 | 0 |
| Photolytic | 24 | 99.5 | 0 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
removing 3-(Amidinothio)-1-propanesulfonic acid after protein reduction
This technical support center provides guidance on the effective removal of 3-(Amidinothio)-1-propanesulfonic acid (UPx) following protein reduction. Researchers, scientists, and drug development professionals can find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound (UPx) after protein reduction?
A1: Residual UPx, a small molecule reducing agent, can interfere with downstream applications. Its presence may lead to the re-reduction of disulfide bonds, interfere with labeling reactions, or affect the accuracy of protein quantification assays.[1] Complete removal is crucial for obtaining accurate and reproducible results in subsequent experiments such as mass spectrometry, functional assays, or structural studies.
Q2: What are the common methods for removing UPx from a protein sample?
A2: The most common and effective methods for removing small molecules like UPx (MW: 198.27 g/mol ) from protein solutions are dialysis, size exclusion chromatography (also known as desalting), and protein precipitation.[2][3] The choice of method depends on factors such as the properties of the protein of interest, sample volume, required purity, and available equipment.
Q3: How do I choose the most suitable method for my experiment?
A3: The selection of a removal method depends on your specific experimental needs:
-
Dialysis: Ideal for gentle and thorough removal of small molecules from larger sample volumes. It is a passive process that is kind to sensitive proteins.[2][4]
-
Size Exclusion Chromatography (Desalting): A rapid method suitable for smaller sample volumes and when speed is critical. It is effective for buffer exchange at the same time as removing small molecules.[2][5]
-
Protein Precipitation: A quick method for concentrating the protein while removing various contaminants, including small molecules. However, it may lead to protein denaturation, so it is not suitable for applications requiring the native protein conformation.[6][7]
Q4: Can I use the same removal method for all types of proteins?
A4: While the principles of these methods are broadly applicable, the specific conditions may need to be optimized for your protein of interest. Factors such as protein stability, isoelectric point (pI), and hydrophobicity can influence the efficiency of the removal method and the recovery of your protein.[8]
Troubleshooting Guides
This section addresses common issues encountered during the removal of UPx.
Dialysis Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete removal of UPx | Insufficient dialysis time or buffer volume. | Increase the dialysis duration and/or use a larger volume of dialysis buffer (at least 200-500 times the sample volume).[9] Perform multiple buffer changes to maintain a high concentration gradient.[4] |
| Incorrect molecular weight cut-off (MWCO) of the dialysis membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein but large enough to allow UPx to pass through freely. A 3-5 kDa MWCO membrane is generally suitable for most proteins when removing UPx. | |
| Protein precipitation during dialysis | The buffer composition is not optimal for protein stability (e.g., low salt concentration, incorrect pH). | Ensure the dialysis buffer has an appropriate pH and ionic strength to maintain protein solubility. Consider adding stabilizing agents like glycerol (5-10%) to the buffer.[10] |
| Protein concentration is too high. | If possible, perform dialysis with a more dilute protein solution. The sample can be concentrated after dialysis if needed. | |
| Sample loss | Leakage from the dialysis tubing or cassette. | Carefully inspect the dialysis membrane for any tears or improper sealing before and after use. |
| Protein adsorption to the membrane. | Consider using a dialysis membrane made of a different material (e.g., regenerated cellulose) that has low protein binding properties. Including a small amount of non-ionic detergent in the buffer can sometimes help. |
Size Exclusion Chromatography (Desalting) Troubleshooting
| Issue | Possible Cause | Solution |
| Co-elution of UPx with the protein | Inappropriate column size or packing. | Use a desalting column with a bed volume that is at least 4-10 times the sample volume for efficient separation. Ensure the column is packed uniformly. |
| Sample volume is too large. | For optimal separation, the sample volume should not exceed 30% of the column's total bed volume.[5] | |
| Low protein recovery | Protein adsorption to the column matrix. | Pre-equilibrate the column with a buffer containing a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected. Increase the ionic strength of the buffer (e.g., up to 150 mM NaCl) to minimize ionic interactions with the resin. |
| Protein precipitation on the column. | Ensure the buffer composition is optimal for protein solubility. If the protein is prone to aggregation, consider adding stabilizing agents. Filter the sample before loading to remove any pre-existing aggregates.[11] | |
| Sample dilution | A common characteristic of size exclusion chromatography. | If sample concentration is critical, a concentration step using ultrafiltration may be necessary after desalting. Applying a larger sample volume (up to 30% of the bed volume) can minimize the dilution factor.[5] |
Protein Precipitation Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete protein precipitation | Insufficient amount of precipitating agent (e.g., TCA, acetone). | Ensure the correct ratio of precipitating agent to sample volume is used. For TCA, a final concentration of 10-20% is common.[12] For acetone, use at least four volumes of cold acetone per sample volume.[7] |
| Protein concentration is too low. | For very dilute samples, precipitation may be inefficient. Consider adding a carrier protein (e.g., BSA), but be aware that this will contaminate your sample. | |
| Difficulty re-solubilizing the protein pellet | The pellet was over-dried. | Do not over-dry the protein pellet after washing. Allow it to air-dry for a short period until no liquid is visible. |
| The resolubilization buffer is not strong enough. | Use a buffer with appropriate denaturants (e.g., urea, SDS) if the native protein structure is not required for downstream applications. Sonication can also aid in resolubilization. | |
| Contamination of the pellet with UPx | Inefficient washing of the pellet. | Wash the protein pellet thoroughly with cold acetone or ethanol to remove any residual supernatant containing UPx.[13] Multiple washes may be necessary. |
Data Presentation
The following table summarizes the key quantitative parameters for the three recommended methods for removing UPx.
| Parameter | Dialysis | Size Exclusion Chromatography (Desalting) | Protein Precipitation (TCA/Acetone) |
| Typical Protein Recovery | > 90%[14] | > 95%[5] | 70-90% |
| Processing Time | 4 hours to overnight[4] | 5-15 minutes[15] | 30-60 minutes[7] |
| Removal Efficiency | High (>99% with sufficient buffer changes) | High (>95%)[5] | High (supernatant containing UPx is removed) |
| Sample Volume Range | 10 µL - 250 mL | 2 µL - 4 mL (spin columns) | Wide range, adaptable |
| Effect on Protein Structure | Generally preserves native structure | Generally preserves native structure | Often causes denaturation[6] |
Experimental Protocols
Protocol 1: Removal of UPx using Dialysis
This protocol is suitable for removing UPx from protein samples while maintaining the protein's native conformation.
Materials:
-
Protein sample containing UPx
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Dialysis buffer (e.g., PBS, Tris-HCl)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette the protein sample into the tubing, leaving some space at the top. Remove excess air and seal the other end with a second clip.
-
Perform Dialysis: Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer.
-
Continue Dialysis: Repeat the buffer exchange at least two more times. For maximum removal, the final dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer. Cut open one end and pipette the protein sample into a clean tube.
Protocol 2: Removal of UPx using Size Exclusion Chromatography (Desalting Column)
This protocol provides a rapid method for removing UPx and exchanging the buffer.
Materials:
-
Protein sample containing UPx
-
Pre-packed desalting spin column (e.g., with a 5 kDa MWCO)
-
Collection tubes
-
Centrifuge
-
Equilibration buffer (the desired final buffer for the protein)
Procedure:
-
Prepare the Column: Remove the bottom cap of the desalting column and place it in a collection tube. Centrifuge for 1-2 minutes at the recommended speed to remove the storage buffer.
-
Equilibrate the Column: Add the equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
Load the Sample: Place the column in a new collection tube. Slowly apply the protein sample to the center of the resin bed.
-
Elute the Protein: Centrifuge the column at the recommended speed and time. The desalted protein will be collected in the tube. The UPx will be retained in the column matrix.
-
Store the Protein: The collected protein is now in the new buffer and free of UPx. Store appropriately.
Protocol 3: Removal of UPx using Trichloroacetic Acid (TCA) Precipitation
This protocol is useful for concentrating the protein and removing UPx, but it will denature the protein.
Materials:
-
Protein sample containing UPx
-
Trichloroacetic acid (TCA) solution (e.g., 100% w/v)
-
Cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
-
Resolubilization buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Precipitate the Protein: In a microcentrifuge tube, add 1 volume of 100% TCA to 4 volumes of your protein sample to achieve a final TCA concentration of 20%.[13]
-
Incubate: Vortex the mixture and incubate on ice for 10-30 minutes.
-
Pellet the Protein: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 5-15 minutes at 4°C.[13]
-
Wash the Pellet: Carefully decant the supernatant, which contains the UPx. Add cold acetone to the tube to wash the protein pellet.
-
Repeat Wash: Centrifuge again for 5 minutes. Discard the supernatant. Repeat the acetone wash step one more time.[13]
-
Dry the Pellet: After the final wash, carefully remove all of the acetone and allow the pellet to air dry briefly. Do not over-dry.
-
Resolubilize the Protein: Add the desired volume of resolubilization buffer to the pellet and vortex or sonicate to dissolve.
Visualizations
Below are diagrams illustrating the experimental workflows.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. How to recover functional protein using size exclusion chromatography | Cytiva [cytivalifesciences.com.cn]
- 12. Precipitation Procedures [sigmaaldrich.com]
- 13. its.caltech.edu [its.caltech.edu]
- 14. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
impact of pH on 3-(Amidinothio)-1-propanesulfonic acid stability and activity
Welcome to the technical support center for 3-(Amidinothio)-1-propanesulfonic acid (ZAPS). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and activity of ZAPS, with a particular focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ZAPS)?
A1: this compound, also known as ZAPS, is a zwitterionic organic compound.[1] Its structure contains a strongly acidic sulfonic acid group and a basic amidinothio group. Due to these functional groups, it is used as a buffering agent in various biochemical and pharmaceutical applications.[2] It can help maintain a stable pH in experimental systems, which is often crucial for enzyme activity and protein stability.[2]
Q2: What are the key chemical properties of ZAPS?
A2: The key properties of ZAPS are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 21668-81-5 | [2][3][4] |
| Molecular Formula | C₄H₁₀N₂O₃S₂ | [2][3][4] |
| Molecular Weight | 198.26 g/mol | [3][4] |
| Appearance | White powder | [2] |
| Purity | ≥ 97-99% (by HPLC) | [2][3] |
| Storage | 0-8 °C | [2] |
Q3: How does pH affect the stability of ZAPS?
A3: The stability of ZAPS is expected to be pH-dependent due to its two key functional groups: the sulfonic acid and the amidinothio group.
-
Sulfonic Acid Group: Sulfonic acids are strong acids and are generally stable across a wide pH range.[5]
-
Amidinothio Group: This group is structurally related to S-isothiouronium salts, which can be susceptible to hydrolysis, especially under basic (high pH) conditions, to yield a thiol and urea. Acidic conditions might also affect its stability, though typically to a lesser extent. The exact pH profile of this degradation needs to be determined experimentally.
Q4: What are the potential degradation products of ZAPS?
A4: Based on its chemical structure, hydrolysis is a primary degradation pathway to consider. Under basic conditions, the amidinothio group could hydrolyze to form 3-mercapto-1-propanesulfonic acid and urea. The stability should be assessed using a stability-indicating analytical method, such as HPLC.[6]
Q5: How can I determine the optimal pH for my experiment using ZAPS?
A5: The optimal pH will depend on your specific application (e.g., enzyme assay, protein formulation). While ZAPS can act as a buffer, its own stability must be considered. It is crucial to perform a pH stability study under your experimental conditions (temperature, concentration) to identify the pH range where ZAPS is most stable. A forced degradation study is the recommended approach to rapidly determine this.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible assay results. | ZAPS buffer degradation. The stability of ZAPS can be pH and temperature-dependent. If the buffer degrades during your experiment, the pH may shift, or degradation products could interfere with the assay. | 1. Verify the pH of your buffer solution before and after the experiment. 2. Conduct a forced degradation study (see Experimental Protocols below) to determine the stability of ZAPS at your experimental pH and temperature. 3. Consider preparing fresh ZAPS solutions for each experiment. |
| Loss of biological activity of a protein or enzyme in a ZAPS-containing formulation. | pH shift due to ZAPS instability or interaction. Degradation of ZAPS, particularly under alkaline conditions, can lead to a drop in pH. Alternatively, ZAPS or its degradants might directly interact with your molecule of interest. | 1. Analyze the purity of your ZAPS stock solution using a stability-indicating method like HPLC.[8] 2. Evaluate a range of buffer systems to find one that is optimal for both your biomolecule and ZAPS stability. 3. Ensure the pH of the formulation is within the stable range for ZAPS, as determined by a stability study. |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of ZAPS degradation products. New peaks may correspond to compounds formed from the breakdown of ZAPS under your analytical or storage conditions. | 1. Perform a forced degradation study to generate potential degradants and confirm their retention times.[6] 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to potential degradation products.[9] |
Experimental Protocols
Protocol: Forced Degradation Study to Determine pH Stability of ZAPS
This protocol outlines the steps to assess the stability of ZAPS across a range of pH values, a critical step in developing a stable formulation or experimental buffer system.[6][7]
1. Objective: To determine the degradation profile of ZAPS under acidic, neutral, and basic conditions and to identify the pH range of maximum stability.
2. Materials and Reagents:
-
This compound (ZAPS)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer (pH 7.0)
-
High-purity water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer for mobile phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
3. Experimental Workflow Diagram
Caption: Workflow for assessing ZAPS stability under various pH and temperature conditions.
4. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of ZAPS in high-purity water.
-
Stress Sample Preparation:
-
Acidic: Mix 1 mL of ZAPS stock with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Neutral: Mix 1 mL of ZAPS stock with 1 mL of high-purity water (or pH 7 buffer).
-
Basic: Mix 1 mL of ZAPS stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Control: Keep an aliquot of the neutralized stock solution at -20°C, protected from light.
-
-
Incubation:
-
Incubate all stress samples at a controlled elevated temperature (e.g., 60°C) to accelerate degradation.
-
Pull aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by the stability-indicating HPLC-UV method.
-
5. Stability-Indicating HPLC-UV Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 210 nm), as ZAPS lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated to ensure it can separate the intact ZAPS from all potential degradation products. This is confirmed by observing the decrease in the main peak area with a corresponding increase in impurity peaks in the stressed samples.[10]
6. Data Analysis:
-
Calculate the percentage of ZAPS remaining at each time point relative to the time-zero sample.
-
Calculate the percentage of degradation: % Degradation = 100 - % ZAPS Remaining.
-
Calculate the mass balance to ensure all major degradants are accounted for: % Mass Balance = (% ZAPS Remaining) + (Σ % Area of Degradants). A good mass balance is typically between 95-105%.[11]
Data Presentation
The results from the forced degradation study should be summarized in clear, comparative tables.
Table 1: Hypothetical pH Stability Data for ZAPS after 24 hours at 60°C
| Condition | pH | % ZAPS Remaining | % Degradation | Major Degradant Peak Area (%) | Mass Balance (%) |
| Acidic | ~1 | 85.2 | 14.8 | 13.5 (at RRT 0.8) | 98.7 |
| Neutral | ~7 | 98.5 | 1.5 | 1.2 (at RRT 0.9) | 99.7 |
| Basic | ~13 | 45.7 | 54.3 | 52.1 (at RRT 0.6) | 97.8 |
This table presents example data and should be populated with your experimental results.
Logical Relationship Diagram
This diagram illustrates the key factors influencing the stability and experimental utility of ZAPS.
Caption: Relationship between environmental factors and the stability and performance of ZAPS.
References
- 1. 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]- | C4H10N2O3S2 | CID 89008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. ijpsr.com [ijpsr.com]
- 9. jetir.org [jetir.org]
- 10. scispace.com [scispace.com]
- 11. sgs.com [sgs.com]
Technical Support Center: Preventing Non-Specific Binding with 3-(Amidinothio)-1-propanesulfonic acid (ATPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of non-specific binding (NSB) in various experimental assays, with a focus on the potential application of 3-(Amidinothio)-1-propanesulfonic acid (ATPS).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB)?
A1: Non-specific binding refers to the adhesion of molecules, such as primary or secondary antibodies, to unintended proteins or surfaces rather than their intended target.[1] This phenomenon is not driven by the specific, high-affinity interaction between an antibody's antigen-binding site and its epitope. Instead, it is caused by lower-affinity forces like hydrophobic or ionic interactions. NSB is a common source of high background noise and false-positive results in sensitive immunoassays, which can compromise data accuracy and reliability.[1][2]
Q2: What is this compound (ATPS)?
A2: this compound (ATPS) is a chemical compound recognized for its utility as a biochemical reagent and a buffer that helps maintain stable pH levels in biological experiments.[3] Its zwitterionic nature, containing both a sulfonic acid group and an amidino group, suggests it may have properties suitable for minimizing charge-based non-specific interactions. While it is used in biochemical research and pharmaceutical development, its specific application as a primary agent for preventing non-specific binding is not yet widely documented in peer-reviewed literature.[3]
Table 1: Chemical Properties of this compound (ATPS)
| Property | Value | Reference |
| CAS Number | 21668-81-5 | [4][5] |
| Molecular Formula | C₄H₁₀N₂O₃S₂ | [4][5] |
| Molecular Weight | 198.26 g/mol | [4][5] |
| Appearance | White powder | [3] |
| Purity | ≥ 97-99% | [3][4] |
| Primary Use | Biochemical reagent, Buffer | [3] |
Q3: How do blocking agents prevent non-specific binding?
A3: Blocking agents are inert molecules used to saturate the unoccupied binding sites on a solid phase (e.g., a microplate well or a Western blot membrane).[6][7] By occupying these potential sites for non-specific interaction, the blocking buffer prevents subsequent reagents, like antibodies, from adhering to the surface, thereby reducing background signal.[6] An ideal blocking agent effectively inhibits non-specific interactions without interfering with the specific antibody-antigen binding central to the assay.[6]
Q4: How does a theoretical blocking agent like ATPS compare to common blockers like Bovine Serum Albumin (BSA) or Casein?
Table 2: Comparison of Common Blocking Agents
| Feature | Bovine Serum Albumin (BSA) | Non-Fat Dry Milk (Casein) |
| Composition | Single purified protein (~66 kDa)[10] | Mixture of proteins, primarily casein[10] |
| Typical Concentration | 1-5% (w/v)[8][11] | 3-5% (w/v)[9][10] |
| Pros | "Chemically clean," suitable for phospho-specific antibodies, low variability.[9][10] | Inexpensive, readily available, effective for most standard targets.[8][11] |
| Cons | More expensive than milk, may contain contaminating IgGs.[8] | Contains phosphoproteins (interferes with phospho-detection), contains biotin (interferes with streptavidin systems).[9][12] |
| Best For | Phospho-protein detection, biotin/streptavidin systems, assays requiring high purity.[9] | General purpose Western blots and ELISAs with non-phosphorylated targets.[10] |
Experimental Workflows and Diagrams
Visualizing the experimental process can help clarify where and why non-specific binding occurs and how to prevent it.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 7. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Western blot blocking: Best practices | Abcam [abcam.com]
- 10. Western Blot Blocking 101: How to Pick the Best Solution for Your Experiment [atlasantibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity 3-(Amidinothio)-1-propanesulfonic Acid
Welcome to the technical support center for the synthesis of high-purity 3-(Amidinothio)-1-propanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which is typically prepared by the reaction of 1,3-propanesultone with thiourea.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective stirring of the reaction mixture. | Ensure vigorous and continuous stirring to maintain a homogeneous suspension of thiourea in the reaction solvent. |
| Low reaction temperature. | Gradually increase the reaction temperature to the recommended level (e.g., reflux) and monitor the progress by TLC or HPLC. | |
| Poor quality of starting materials. | Use high-purity 1,3-propanesultone and thiourea. Verify the purity of starting materials before use. | |
| Presence of a Major Impurity at a Higher Polarity | Hydrolysis of 1,3-propanesultone. | This is likely due to the presence of water in the reaction. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The resulting impurity is 3-hydroxypropanesulfonic acid. |
| Product Contaminated with a Less Polar Impurity | Unreacted thiourea. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. During workup, unreacted thiourea can often be removed by washing the crude product with a solvent in which thiourea is sparingly soluble but the product is not. |
| Formation of a Disulfide Impurity | Oxidative conditions during reaction or workup. | The formation of 3,3'-dithiobis(1-propanesulfonic acid) can occur under oxidative conditions. Degas solvents and use an inert atmosphere. During workup, avoid exposure to air for prolonged periods, especially under basic conditions. |
| Difficulty in Product Crystallization | Presence of impurities hindering crystal lattice formation. | Purify the crude product by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | A common and effective solvent system for recrystallization is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The product should be soluble in the hot solvent mixture and sparingly soluble upon cooling. | |
| Oiling out during crystallization. | This occurs when the product separates as a liquid instead of a solid. This can be due to too rapid cooling or a solvent system in which the product is too soluble. Allow the solution to cool slowly. If oiling out persists, try a different solvent system or add a small seed crystal to induce crystallization. | |
| Low Purity After Recrystallization | Incomplete removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
| Co-precipitation of impurities. | If impurities have similar solubility profiles, multiple recrystallizations may be necessary. Alternatively, a different purification technique like ion-exchange chromatography may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the S-alkylation of thiourea with 1,3-propanesultone. This reaction forms the stable isothiouronium salt, which is the desired product. The reaction is typically carried out in a polar solvent, such as ethanol or water.
Q2: What are the critical parameters to control during the synthesis?
A2: The key parameters to control are:
-
Reaction Temperature: To ensure a reasonable reaction rate without excessive side reactions.
-
Purity of Reactants: Using high-purity 1,3-propanesultone and thiourea is crucial to minimize impurities.
-
Absence of Water: To prevent the hydrolysis of 1,3-propanesultone to 3-hydroxypropanesulfonic acid.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a polar mobile phase will be required. For HPLC, a reversed-phase column with an aqueous mobile phase containing an ion-pairing agent or a buffer is suitable.
Q4: What is the best method for purifying the crude product?
A4: Recrystallization is the most common and effective method for purifying this compound. A mixture of water and ethanol is often a good solvent system to start with. The crude product is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.
Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?
A5: In D₂O, the following approximate chemical shifts can be expected.[1][2][3] Please note that the exact chemical shifts can vary depending on the concentration and pH of the sample.
| Assignment | ¹H NMR (in D₂O) | ¹³C NMR (in D₂O) |
| -S-CH₂-CH₂-CH₂-SO₃H | ~3.3 ppm (t) | ~30 ppm |
| -S-CH₂-CH₂-CH₂-SO₃H | ~2.1 ppm (quintet) | ~28 ppm |
| -S-CH₂-CH₂-CH₂-SO₃H | ~3.0 ppm (t) | ~50 ppm |
| -C(NH₂)₂ | - | ~170 ppm |
Q6: How can I confirm the purity of my final product?
A6: The purity should be assessed using a combination of techniques:
-
HPLC: To quantify the main peak and detect any impurities. A purity of ≥99% is often achievable.[4]
-
NMR Spectroscopy: To confirm the structure and identify any residual solvents or impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Thiourea
-
1,3-Propanesultone
-
Anhydrous Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 equivalent) and anhydrous ethanol.
-
Stir the suspension vigorously.
-
To this suspension, add a solution of 1,3-propanesultone (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from a mixture of water and ethanol. Dissolve the solid in a minimum amount of the hot solvent mixture, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the pure crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Purification Workflow
Caption: Recrystallization workflow for purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting synthesis and purity issues.
References
improving yield in protein refolding with 3-(Amidinothio)-1-propanesulfonic acid
A Note on 3-(Amidinothio)-1-propanesulfonic acid:
Our comprehensive search for information regarding the use of this compound (CAS 21668-81-5), also known as 3-S-Isothiuronium propyl sulfonate, as a protein refolding additive did not yield specific protocols, quantitative data, or troubleshooting guides for this application. While it is available as a biochemical reagent and noted for its protein stabilization properties during purification, its direct role and methodologies in protein refolding are not well-documented in readily available scientific literature.
Therefore, this guide will focus on a well-established and structurally related alternative: L-arginine . The guanidinium group of L-arginine is structurally similar to the amidino group of the requested compound, and L-arginine is widely used in the scientific community to suppress aggregation and improve yields during protein refolding. The principles and troubleshooting strategies discussed for L-arginine are likely to be informative for researchers exploring other guanidinium-like compounds.
Improving Protein Refolding Yield with L-arginine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing L-arginine to enhance the yield of correctly folded proteins from inclusion bodies.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which L-arginine improves protein refolding yield?
L-arginine primarily acts as an aggregation suppressor. During the refolding process, partially folded protein intermediates have exposed hydrophobic surfaces, making them prone to aggregation, which is a major cause of low refolding yields. L-arginine interacts with these folding intermediates, effectively shielding the hydrophobic patches and preventing them from interacting with each other to form aggregates. This allows more protein molecules to follow the correct intramolecular folding pathway to their native conformation.
2. What is the optimal concentration of L-arginine to use in a refolding buffer?
The optimal concentration of L-arginine is protein-dependent and typically ranges from 0.4 M to 1 M. It is crucial to empirically determine the ideal concentration for your specific protein of interest. A good starting point for optimization is 0.5 M L-arginine in the refolding buffer.
3. Can L-arginine be used in combination with other refolding additives?
Yes, L-arginine is often used in conjunction with other additives to further enhance refolding efficiency. Common combinations include:
-
Redox systems (e.g., GSH/GSSG): Essential for proteins with disulfide bonds to ensure correct disulfide bond formation.
-
Denaturants (low concentrations): Small amounts of urea (e.g., 1-2 M) or guanidine hydrochloride can help maintain the solubility of folding intermediates.
-
Stabilizers (e.g., glycerol, polyethylene glycol (PEG)): These agents can help stabilize the native conformation of the protein.
4. At what stage of the refolding process should L-arginine be introduced?
L-arginine should be a component of the refolding buffer into which the denatured protein solution is diluted or dialyzed. This ensures that L-arginine is present at the critical stage when the denaturant concentration is lowered and the protein begins to refold, the point at which aggregation is most likely to occur.
5. How does L-arginine affect the stability of the final folded protein?
L-arginine has been shown to have minimal effect on the thermal stability of the final, correctly folded protein. Its primary role is to prevent aggregation during the refolding process itself, rather than to stabilize the native state.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low refolding yield despite using L-arginine | - Sub-optimal L-arginine concentration.- Incorrect pH or temperature of the refolding buffer.- Inefficient removal of the denaturant.- Presence of proteases.- Incorrect redox potential (for disulfide-bonded proteins). | - Perform a concentration screen for L-arginine (e.g., 0.2 M, 0.5 M, 0.8 M, 1.0 M).- Optimize the pH of the refolding buffer (typically between 7.5 and 8.5).- Test different refolding temperatures (e.g., 4°C, 15°C, 25°C).- Ensure complete and gradual removal of the denaturant (e.g., stepwise dialysis).- Add a protease inhibitor cocktail to the refolding buffer.- Optimize the ratio of reduced to oxidized glutathione (GSH:GSSG), commonly starting at 10:1. |
| Protein precipitates upon dilution into the refolding buffer | - Protein concentration is too high.- Rapid removal of the denaturant.- L-arginine concentration is too low. | - Decrease the final protein concentration in the refolding buffer.- Use a slower dilution method (e.g., drop-wise addition) or stepwise dialysis.- Increase the L-arginine concentration. |
| Refolded protein is soluble but inactive | - Misfolded protein conformation.- Incorrect or incomplete disulfide bond formation.- Absence of a required cofactor. | - Re-evaluate the entire refolding buffer composition (pH, additives).- Optimize the redox shuffling system (GSH/GSSG ratio).- Ensure any necessary cofactors are present in the refolding buffer. |
| High levels of soluble aggregates | - Inefficient suppression of aggregation.- Protein is prone to forming soluble oligomers. | - Increase L-arginine concentration.- Consider adding other aggregation suppressors like low concentrations of non-ionic detergents (e.g., Tween 20) or polyethylene glycol (PEG).- Analyze the soluble fraction by size-exclusion chromatography to characterize the aggregates. |
Quantitative Data Summary
The following table summarizes representative data on the effect of L-arginine on the refolding yield of various proteins. It is important to note that these are examples, and the optimal conditions will vary for each specific protein.
| Protein | Refolding Method | L-arginine Concentration | Refolding Yield (without L-arginine) | Refolding Yield (with L-arginine) |
| Lysozyme | Dilution | 0.5 M | ~20% | ~70% |
| Carbonic Anhydrase | Dilution | 0.8 M | ~15% | ~65% |
| Recombinant Antibody Fragment (Fab) | Dialysis | 0.4 M | ~10% | ~50% |
| Interferon-γ | Dilution | 1.0 M | <5% | ~40% |
Experimental Protocols
General Protocol for Protein Refolding by Dilution using L-arginine
This protocol provides a general framework. Optimization of each step is critical for success.
1. Solubilization of Inclusion Bodies: a. Isolate inclusion bodies from the cell lysate by centrifugation. b. Wash the inclusion body pellet with a buffer containing a low concentration of denaturant (e.g., 1 M urea) and a non-ionic detergent (e.g., 1% Triton X-100) to remove contaminants. c. Solubilize the washed inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine HCl, 10 mM DTT for proteins with disulfide bonds) to a final protein concentration of 5-10 mg/mL. d. Incubate with gentle agitation for 1-2 hours at room temperature. e. Centrifuge at high speed to remove any remaining insoluble material.
2. Protein Refolding: a. Prepare the refolding buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM EDTA. For proteins with disulfide bonds, add a redox system (e.g., 5 mM GSH, 0.5 mM GSSG). b. Cool the refolding buffer to the desired temperature (e.g., 4°C). c. Rapidly dilute the solubilized protein solution into the refolding buffer to a final protein concentration of 0.05-0.1 mg/mL. A dilution factor of 100-fold is common. d. Incubate the refolding solution with gentle stirring for 12-48 hours at the chosen temperature.
3. Purification and Concentration of Refolded Protein: a. Concentrate the refolded protein solution using ultrafiltration. b. Purify the refolded protein from aggregates and other contaminants using size-exclusion chromatography (SEC) or other appropriate chromatography methods.
Visualizations
Caption: Experimental workflow for protein refolding using L-arginine.
Caption: Troubleshooting logic for low protein refolding yield.
compatibility of 3-(Amidinothio)-1-propanesulfonic acid with mass spectrometry
Welcome to the technical support resource for the mass spectrometry analysis of 3-(Amidinothio)-1-propanesulfonic acid. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its structure important for mass spectrometry?
This compound, also known as 3-S-Isothiuronium propyl sulfonate, is a chemical compound often used as a buffer in biochemical assays.[1] Its structure is zwitterionic, meaning it contains both a permanently negative charge (sulfonate group, -SO₃⁻) and a group that is positively charged at physiological and acidic pH (amidinium group, -C(NH₂)₂⁺). This dual-charge nature is the most critical factor influencing its behavior in both chromatography and mass spectrometry.
Q2: Is this compound (UPS) compatible with mass spectrometry?
Yes, UPS is compatible with mass spectrometry, particularly when coupled with liquid chromatography (LC-MS). The most suitable ionization technique is Electrospray Ionization (ESI), a 'soft' method that transfers the pre-existing ions from solution into the gas phase with minimal fragmentation.[2][3][4] Due to its zwitterionic and highly polar nature, techniques like gas chromatography-mass spectrometry (GC-MS) are not suitable without extensive derivatization.
Q3: What are the primary challenges when analyzing UPS by LC-MS?
The main challenges stem from its high polarity and zwitterionic character:
-
Chromatographic Retention: UPS is poorly retained on traditional reversed-phase columns (e.g., C18). Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for retaining and separating such polar compounds.[5]
-
Ion Suppression: Like many polar molecules, UPS is highly susceptible to ion suppression, where other components in the sample matrix (salts, endogenous metabolites) interfere with its ionization, leading to reduced sensitivity and poor reproducibility.[6][7] This is especially problematic in complex matrices like plasma, urine, or cell lysates.
-
Peak Shape: Improper chromatographic conditions can lead to poor peak shapes (e.g., tailing or splitting), which complicates quantification.[8] This can occur if the analyte interacts with the column through multiple mechanisms.[5]
Q4: Which ionization technique and polarity mode is best for UPS?
Electrospray Ionization (ESI) is the recommended technique due to its efficiency in ionizing polar, non-volatile compounds.[9] UPS can be detected in both positive and negative ion modes:
-
Positive Mode: Detects the protonated molecule, [M+H]⁺. The amidinium group is readily protonated.
-
Negative Mode: Detects the deprotonated molecule, [M-H]⁻. The sulfonate group is permanently anionic.
The optimal polarity can depend on the sample matrix and instrument sensitivity. It is advisable to test both modes during method development. Polarity-switching acquisitions can be useful for analyzing UPS alongside other compounds.[10]
Q5: How can I improve the signal intensity and sensitivity for UPS analysis?
To enhance the signal and achieve better sensitivity, focus on three areas:
-
Effective Sample Preparation: The primary goal is to remove interfering matrix components. Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to clean up the sample.[6][11]
-
Optimized Chromatography: Use a HILIC column to achieve good retention and separate UPS from the early-eluting salts and other highly polar interferences that cause suppression.[5][12]
-
MS-Compatible Mobile Phases: Use volatile buffers like ammonium formate or ammonium acetate and high-purity solvents.[13][14] Avoid non-volatile salts like phosphate buffers (e.g., PBS), which will contaminate the ion source and suppress the signal.[13]
Q6: What common adducts or ions should I expect to see in the mass spectrum for UPS?
Besides the primary protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions, you may observe adducts, especially if the sample or mobile phase contains salts.
| Ion Species | Formula | Charge | Calculated m/z | Notes |
| [M+H]⁺ | [C₄H₁₁N₂O₃S₂]⁺ | +1 | 199.0209 | Primary ion in positive ESI mode. |
| [M-H]⁻ | [C₄H₉N₂O₃S₂]⁻ | -1 | 197.0063 | Primary ion in negative ESI mode. |
| [M+Na]⁺ | [C₄H₁₀N₂O₃S₂Na]⁺ | +1 | 221.0028 | Common sodium adduct. |
| [M+K]⁺ | [C₄H₁₀N₂O₃S₂K]⁺ | +1 | 236.9768 | Common potassium adduct. |
| [M+NH₄]⁺ | [C₄H₁₄N₃O₃S₂]⁺ | +1 | 216.0474 | Possible adduct if using ammonium buffers. |
Molecular Formula: C₄H₁₀N₂O₃S₂; Molecular Weight: 198.27 g/mol
Troubleshooting Guides
Problem: Poor or No Signal Detected for UPS
This is a common issue that can be diagnosed by systematically checking the instrument, chromatography, and sample.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. zefsci.com [zefsci.com]
- 9. Capillary electrochromatography-mass spectrometry of zwitterionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of zwitterionic, cationic, and anionic poly- and perfluoroalkyl surfactants in sediments by liquid chromatography polarity-switching electrospray ionization coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rockefeller.edu [rockefeller.edu]
- 13. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Mobile phases compatible for LCMS : Shimadzu (België) [shimadzu.be]
Validation & Comparative
comparing 3-(Amidinothio)-1-propanesulfonic acid and TCEP for proteomics
In the intricate world of proteomics, the precise and complete reduction of disulfide bonds is a critical step for accurate protein identification and quantification. For years, dithiothreitol (DTT) has been the go-to reducing agent. However, Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a powerful alternative, offering distinct advantages in specific applications. This guide provides a detailed comparison of these two reducing agents, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their proteomics workflow.
At a Glance: TCEP vs. DTT
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Irreversible, single-step reduction | Reversible, two-step reduction |
| Odor | Odorless | Strong, unpleasant odor |
| Stability | Stable in solution, resistant to air oxidation | Prone to air oxidation, requires fresh preparation |
| pH Range | Effective over a broad pH range (3-10) | Optimal activity at pH > 7 |
| Compatibility | Compatible with iodoacetamide and iodoacetic acid | Incompatible with some metal ions |
| Mass Spectrometry | Does not contain sulfur, simplifying spectra | Sulfur-containing, can interfere with some analyses |
Delving Deeper: A Performance Showdown
Reduction Efficiency and Specificity
TCEP is a potent reducing agent that irreversibly cleaves disulfide bonds. Its reaction mechanism is less complex than DTT's, proceeding through a direct nucleophilic attack. This often results in faster and more complete reduction, particularly for sterically hindered disulfide bonds.
DTT, on the other hand, reduces disulfide bonds through a two-step thiol-disulfide exchange reaction. While effective, its reversible nature can sometimes lead to incomplete reduction or the re-formation of disulfide bonds, especially if the subsequent alkylation step is not efficient.
Impact on Protein Identification and Quantification
Several studies have demonstrated that the choice of reducing agent can significantly impact the number of identified proteins and the accuracy of quantification. In a study comparing TCEP and DTT for the analysis of the human proteome, TCEP treatment consistently resulted in a higher number of identified peptides and proteins. This is often attributed to its higher reduction efficiency and stability, leading to more complete sample preparation.
Experimental Protocols: Putting Theory into Practice
General Protocol for In-Solution Protein Reduction
-
Protein Solubilization: Dissolve the protein extract in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).
-
Reduction:
-
Using TCEP: Add TCEP to a final concentration of 5-10 mM. Incubate at 37°C for 30-60 minutes.
-
Using DTT: Add DTT to a final concentration of 10-20 mM. Incubate at 56°C for 30-60 minutes.
-
-
Alkylation: After reduction, add iodoacetamide (IAA) or iodoacetic acid to a final concentration of 20-40 mM. Incubate in the dark at room temperature for 30-45 minutes. This step is crucial to prevent the re-formation of disulfide bonds.
-
Quenching: Quench the excess alkylating agent by adding DTT or L-cysteine.
-
Digestion: Proceed with enzymatic digestion (e.g., with trypsin).
Visualizing the Chemistry and Workflow
To better understand the underlying mechanisms and the overall process, the following diagrams illustrate the chemical reactions and a typical proteomics workflow.
Caption: TCEP reduction of a protein disulfide bond.
Caption: DTT reduction of a protein disulfide bond.
Caption: A typical bottom-up proteomics workflow.
Conclusion: Making the Right Choice
Both TCEP and DTT are effective reducing agents, but the choice between them depends on the specific requirements of the experiment.
Choose TCEP when:
-
You require a strong, irreversible reduction.
-
Your workflow is sensitive to odor.
-
You need a reagent that is stable over time and across a wide pH range.
-
You are performing mass spectrometry analysis where sulfur could be problematic.
Choose DTT when:
-
You are using established protocols that have been optimized with DTT.
-
Cost is a primary concern, as DTT is generally less expensive.
-
Your downstream applications are not affected by the presence of sulfur.
Ultimately, for most modern proteomics applications, the superior stability, efficiency, and compatibility of TCEP make it the preferred choice for achieving high-quality, reproducible results. However, understanding the properties of both reagents allows researchers to make an informed decision tailored to their specific experimental needs.
A Comparative Analysis of 3-(Amidinothio)-1-propanesulfonic Acid and Arginine in Preventing Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins, and it is a hallmark of numerous debilitating neurodegenerative diseases. The formation of protein aggregates can lead to loss of therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity. Consequently, there is a pressing need for effective strategies to prevent or reverse protein aggregation. This guide provides a comparative analysis of two compounds, the well-established anti-aggregation excipient L-arginine and the investigational compound 3-(Amidinothio)-1-propanesulfonic acid, for their potential in preventing protein aggregation. Due to the limited direct research on this compound in this context, this analysis will draw upon data for the structurally similar and well-studied compound, 3-amino-1-propanesulfonic acid (tramiprosate), as a proxy.
Compound Structures
Figure 1. Chemical structures of L-Arginine and this compound.
Mechanism of Action
The mechanisms by which these compounds inhibit protein aggregation differ, stemming from their distinct chemical structures.
L-Arginine
Arginine is a naturally occurring amino acid that has been extensively used as a protein stabilizer and aggregation suppressor. Its mechanism is multifaceted and is thought to involve several key interactions:
-
Slowing Protein-Protein Association: Arginine has been shown to decrease the rate of protein-protein association reactions, a critical initial step in aggregation. It is proposed to act as a "neutral crowder," being preferentially excluded from the protein-protein encounter complex, thus raising the energetic barrier for association.[1]
-
Masking of Hydrophobic Surfaces: The guanidinium group of arginine can interact with aromatic amino acid residues (e.g., tryptophan) on the protein surface. This interaction can mask exposed hydrophobic patches that are prone to driving aggregation.
-
Blockage of Anionic Side Chains: The positively charged guanidinium group of arginine can interact with negatively charged amino acid side chains, such as aspartate and glutamate. This can disrupt the formation of intermolecular salt bridges that may contribute to the aggregation process.[2]
-
Self-Association and Cluster Formation: Some studies suggest that arginine can form clusters in solution. These clusters may present a hydrophobic surface that can interact with and shield the exposed hydrophobic regions of aggregation-prone proteins.[3][4]
3-Amino-1-propanesulfonic Acid (as a proxy for this compound)
3-amino-1-propanesulfonic acid (tramiprosate) is a small, sulfonated amino acid analogue that has been investigated primarily for its effects on amyloid-β (Aβ) aggregation in the context of Alzheimer's disease. Its proposed mechanism centers on its structural similarity to the binding sites on Aβ:
-
Binding to Aggregation-Prone Regions: Tramiprosate is thought to bind to the soluble Aβ peptide, thereby interfering with the initial steps of aggregation and fibril formation.[5] The sulfonic acid group is crucial for its interaction with positively charged residues on the Aβ peptide.
-
Inhibition of Fibril Elongation: By binding to Aβ monomers or early oligomers, tramiprosate can inhibit the elongation of existing amyloid fibrils.
The amidinothio group in this compound would introduce a guanidinium-like moiety, suggesting a potential for a hybrid mechanism that combines features of both arginine and tramiprosate. The positively charged amidinium group could interact with anionic residues, similar to arginine, while the sulfonic acid tail could provide additional interactions.
Quantitative Comparison of Anti-Aggregation Efficacy
| Compound | Model Protein | Assay | Key Findings | Reference |
| L-Arginine | Insulin | Dynamic Light Scattering (DLS) & Turbidity | Concentration-dependent suppression of heat- and DTT-induced aggregation. Significant effects observed in the 1-10 mM range. | |
| Carbonic Anhydrase II | Size-Exclusion HPLC | Promoted formation of the native protein and decreased the average molecular weight of aggregates during refolding. | [1] | |
| Amyloid-β (1-42) | Atomic Force Microscopy (AFM) | 0.2 M arginine significantly decreased the aggregation of Aβ peptide. | [3][6] | |
| 3-Amino-1-propanesulfonic acid (Tramiprosate) | Amyloid-β (1-42) | Thioflavin T (ThT) Assay | Slightly decreased Aβ peptide aggregation at millimolar concentrations. | [5] |
| Amyloid-β (1-42) | In vivo (AD mouse model) | Reduced Aβ plaque load in the brain. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the formation of amyloid fibrils, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these structures.
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein of interest (e.g., amyloid-β)
-
Test compounds (Arginine, this compound)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of ThT (e.g., 1 mM) in distilled water. Filter through a 0.22 µm filter. Store protected from light.
-
Prepare stock solutions of the protein of interest and the test compounds in an appropriate buffer (e.g., PBS).
-
-
Assay Setup:
-
In each well of the 96-well plate, add the protein solution to a final concentration known to aggregate under the experimental conditions.
-
Add the test compounds at various concentrations. Include a control with no test compound.
-
Add ThT to a final concentration of 10-25 µM.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals over the desired time course (e.g., every 30 minutes for 48 hours).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. The lag time, elongation rate, and final fluorescence intensity can be used to quantify the effect of the test compounds on aggregation kinetics.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the formation of large aggregates.
Materials:
-
Protein of interest
-
Test compounds (Arginine, this compound)
-
Appropriate buffer
-
DLS instrument
-
Low-volume cuvettes
Protocol:
-
Sample Preparation:
-
Prepare solutions of the protein of interest in a filtered, degassed buffer at the desired concentration.
-
Prepare separate samples containing the protein and different concentrations of the test compounds.
-
Filter all samples through a low-protein-binding syringe filter (e.g., 0.02 µm or 0.1 µm) directly into a clean DLS cuvette to remove any pre-existing dust or large aggregates.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for the experiment.
-
Allow the sample to equilibrate to the set temperature within the instrument.
-
-
Measurement:
-
Perform a series of measurements to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. The PDI provides an indication of the heterogeneity of the sample.
-
For kinetic studies, measurements can be taken at regular intervals after inducing aggregation (e.g., by a temperature shift).
-
-
Data Analysis:
-
Analyze the size distribution data. An increase in the average hydrodynamic radius and/or the PDI over time indicates protein aggregation.
-
Compare the rate and extent of aggregation in the presence and absence of the test compounds.
-
Visualizations
Proposed Mechanisms of Action
Caption: Proposed mechanisms of anti-aggregation activity.
Experimental Workflow for Inhibitor Screening
Caption: General workflow for screening aggregation inhibitors.
Conclusion
Both L-arginine and compounds based on the aminothio-propanesulfonic acid scaffold show promise in preventing protein aggregation, albeit through potentially different mechanisms. Arginine is a well-established, versatile excipient with multiple modes of action that make it effective for a range of proteins. 3-amino-1-propanesulfonic acid has demonstrated efficacy against amyloid-β aggregation, suggesting that the related this compound could also be a valuable tool, potentially with a hybrid mechanism of action.
The lack of direct comparative studies highlights a gap in the current understanding and underscores the need for head-to-head experimental evaluations. Such studies would be invaluable for drug development professionals in selecting the most appropriate anti-aggregation agent for a specific therapeutic protein or disease context. The experimental protocols provided in this guide offer a starting point for conducting such comparative analyses. Future research should focus on elucidating the precise mechanism of action of this compound and directly comparing its efficacy and safety profile with established excipients like arginine across a panel of aggregation-prone proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Taurine, an inducer for tau polymerization and a weak inhibitor for amyloid-beta-peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
A Comparative Guide to the Validation of 3-(Amidinothio)-1-propanesulfonic Acid Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 3-(Amidinothio)-1-propanesulfonic acid (ZAPS) purity. The accurate determination of purity is critical for ensuring the quality, safety, and efficacy of research chemicals and active pharmaceutical ingredients. This document presents detailed experimental protocols, comparative data, and visual workflows to assist in the selection of the most appropriate analytical methodology.
Introduction to this compound (ZAPS)
This compound, also known as ZAPS, is a versatile zwitterionic compound utilized in various biochemical and pharmaceutical applications. Its structure, containing both a strongly acidic sulfonic acid group and a strongly basic amidine group, makes it an effective buffer and a valuable component in drug formulation and development.[1] Given its role in sensitive applications, rigorous validation of its purity is essential to exclude the presence of impurities that could affect experimental outcomes or therapeutic efficacy.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
HPLC is a powerful and widely used technique for the purity assessment of non-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[2][3] For a polar, zwitterionic compound like ZAPS, a reversed-phase HPLC method is often suitable, potentially with modifications to handle its ionic nature.
Proposed HPLC Method
Due to the zwitterionic nature of ZAPS and its lack of a strong UV chromophore, a method employing a specialized column or a suitable detection method other than standard UV is proposed. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds. Alternatively, a reversed-phase method with an ion-pairing agent could be used. For detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended as they do not require the analyte to have a chromophore and provide a more uniform response for non-volatile analytes.[4]
Hypothetical HPLC Purity Data
The following table summarizes representative data from a proposed HILIC-ELSD analysis of a ZAPS sample.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity A (e.g., 3-aminopropanesulfonic acid) | 4.2 | 25,000 | 0.8 |
| 2 | ZAPS | 6.8 | 3,050,000 | 98.5 |
| 3 | Impurity B (e.g., unreacted starting material) | 9.1 | 20,000 | 0.7 |
Experimental Protocol: HILIC-ELSD
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 5 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the ZAPS sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
HPLC Experimental Workflow
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, orthogonal methods are essential for a comprehensive purity assessment, as they can detect impurities that may not be visible by HPLC.[5]
A. Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.
-
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh approximately 15 mg of the ZAPS sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically ≥ 30 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of ZAPS with the integral of a known proton signal from the internal standard.
-
-
Hypothetical qNMR Purity Data
| Parameter | Value |
| Mass of ZAPS | 15.25 mg |
| Mass of Internal Std. | 14.80 mg |
| Purity of Internal Std. | 99.9% |
| Calculated Purity of ZAPS | 98.8% w/w |
B. Acid-Base Titration
Given that ZAPS possesses both acidic (sulfonic acid) and basic (amidine) functional groups, titration can be a straightforward method for assessing purity.[7] A non-aqueous potentiometric titration would be suitable to differentiate the endpoints.
-
Experimental Protocol: Potentiometric Titration
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass electrode for non-aqueous titrations).
-
Titrant: A standardized solution of a strong acid (e.g., 0.1 M perchloric acid in acetic acid) to titrate the basic amidine group, or a strong base (e.g., 0.1 M tetrabutylammonium hydroxide) to titrate the acidic sulfonic acid group.
-
Sample Preparation: Accurately weigh approximately 100 mg of the ZAPS sample and dissolve it in a suitable non-aqueous solvent (e.g., acetic acid for titration with perchloric acid).
-
Procedure: Titrate the sample solution with the standardized titrant, monitoring the potential difference to determine the equivalence point.
-
-
Hypothetical Titration Purity Data
| Parameter | Value |
| Mass of ZAPS | 102.5 mg |
| Titrant Concentration | 0.1005 M |
| Volume of Titrant at EP | 5.08 mL |
| Calculated Purity | 98.6% w/w |
C. Elemental Analysis (CHNOS)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, oxygen, and sulfur in a sample. This technique is excellent for detecting inorganic impurities (like salts) or residual solvents that are often invisible to HPLC-UV or NMR.[8] The measured percentages are compared to the theoretical values calculated from the molecular formula of ZAPS (C₄H₁₀N₂O₃S₂).
-
Experimental Protocol: CHNOS Analysis
-
Instrumentation: A CHNOS elemental analyzer.
-
Procedure: Accurately weigh a small amount of the dried ZAPS sample (typically 1-3 mg) into a tin capsule. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
-
Hypothetical Elemental Analysis Data
| Element | Theoretical % | Measured % | Deviation % |
| Carbon | 24.23 | 24.15 | -0.08 |
| Hydrogen | 5.08 | 5.12 | +0.04 |
| Nitrogen | 14.13 | 14.05 | -0.08 |
| Sulfur | 32.35 | 32.20 | -0.15 |
| Oxygen | 24.21 | 24.48 | +0.27 |
Comparative Analysis Summary
The choice of analytical method depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of expected impurities, and available instrumentation.
| Feature | HPLC (HILIC-ELSD) | qNMR | Acid-Base Titration | Elemental Analysis |
| Principle | Chromatographic separation based on polarity | Signal integration proportional to molar concentration | Neutralization of acidic/basic functional groups | Combustion and quantification of elemental composition |
| Purity Type | Chromatographic Purity (Area %) | Absolute Purity (% w/w) | Assay (% w/w) | Elemental Composition |
| Specificity | High; resolves structurally similar impurities | High; provides structural information | Low; titrates any acidic/basic impurity | Low; does not distinguish between isomers or other organics |
| Sensitivity | High | Moderate | Low | Moderate |
| Sample Throughput | High | Low to Moderate | High | Moderate |
| Pros | Excellent for resolving and quantifying organic impurities. | Primary method, no reference standard needed, non-destructive.[3][6] | Fast, inexpensive, and simple for assay determination. | Detects inorganic impurities and confirms empirical formula.[8] |
| Cons | Requires reference standards for absolute quantification, may not detect non-volatile or non-ionizable impurities. | Lower sensitivity for trace impurities, requires expensive equipment. | Non-specific, susceptible to interference from other acidic/basic compounds. | Indirect measure of purity, assumes all deviation is from impurities. |
Logic for Method Selection
Conclusion
For the routine quality control of this compound, HPLC offers a robust and sensitive method for detecting and quantifying organic impurities. However, a single method is often insufficient for comprehensive purity validation. A multi-faceted approach is recommended. The use of an orthogonal technique such as qNMR is invaluable for determining absolute purity and confirming the structure, while elemental analysis can provide crucial information about non-chromatophoric and inorganic impurities. By combining these methods, researchers and drug development professionals can ensure the highest confidence in the purity and quality of ZAPS.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Comparative Guide to 3-(Amidinothio)-1-propanesulfonic Acid and Tris Buffers for Researchers
In the realm of biochemical and molecular biology research, the selection of an appropriate buffer is paramount to maintaining experimental conditions and obtaining reliable results. This guide provides a comprehensive comparison of two buffering agents: 3-(Amidinothio)-1-propanesulfonic acid, a zwitterionic buffer sometimes referred to as ZW-3 or 3-S-Isothiuronium propyl sulfonate, and the widely used Tris (tris(hydroxymethyl)aminomethane). This analysis, supported by their physicochemical properties and potential applications, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Chemical Properties and Buffering Range
The efficacy of a buffer is primarily determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. A buffer is most effective within a range of approximately one pH unit above and below its pKa.
This compound is a zwitterionic compound containing both a strongly acidic sulfonic acid group and a basic amidinium group. The predicted pKa for the amidinium group is approximately 1.54 ± 0.50[1][2]. This very low pKa value indicates that it is a strong acid and would only be an effective buffer in a highly acidic environment, likely between pH 1.0 and 3.0.
Tris , on the other hand, is a primary amine with a pKa of approximately 8.1 at 25°C. This makes it an effective buffer in the physiological pH range of 7.0 to 9.0, which is suitable for a vast array of biological experiments[3].
| Property | This compound | Tris (tris(hydroxymethyl)aminomethane) |
| Chemical Formula | C₄H₁₀N₂O₃S₂ | (HOCH₂)₃CNH₂ |
| Molecular Weight | 198.27 g/mol [4] | 121.14 g/mol |
| Predicted pKa (25°C) | 1.54 ± 0.50[1][2] | ~8.1 |
| Effective Buffering Range | ~pH 1.0 - 3.0 | ~pH 7.0 - 9.0[3] |
| Appearance | White crystalline powder[1] | White crystalline powder |
| Solubility in Water | Soluble[1] | Highly soluble |
Performance and Applications: A Tale of Two pH Ranges
Due to their vastly different buffering ranges, this compound and Tris are suited for entirely different applications. A direct comparison of their efficacy under the same experimental conditions is generally not feasible or relevant.
This compound:
-
Potential Applications: Its utility as a buffer is limited to highly acidic conditions. It might find applications in studies involving:
-
Enzymes or proteins that are stable and active at very low pH.
-
Chemical reactions that require a strongly acidic, yet buffered, environment.
-
Certain electrophoretic or chromatographic separations where a low pH is necessary to control the charge of molecules.
-
-
Other Roles: It is also used as a biochemical reagent and has been noted for its potential role in stabilizing proteins and enzymes[4]. Its sulfonic acid group may enhance the solubility of molecules it is incorporated into[4].
Tris Buffer:
-
Widespread Applications: Tris is one of the most common buffers in life science research due to its buffering capacity in the physiological pH range[3]. Its applications are extensive and include:
-
Enzyme Assays: Providing a stable pH environment for a wide variety of enzymes.
-
Protein and Nucleic Acid Electrophoresis: As a component of running buffers (e.g., TAE and TBE) and gel matrices.
-
Cell Culture: Maintaining the pH of cell culture media.
-
Protein Purification and Storage: Ensuring the stability of purified proteins.
-
-
Limitations:
-
Temperature Dependence: The pKa of Tris is significantly affected by temperature, which can lead to pH shifts if not accounted for.
-
Reactivity: Tris can interact with certain enzymes and can form Schiff bases with aldehydes and ketones[5].
-
Incompatibility: It can interfere with certain assays and is incompatible with some pH electrodes.
-
Experimental Protocols
To aid researchers in evaluating and comparing buffer performance for their specific needs, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Buffer Capacity
This protocol allows for the experimental determination of a buffer's capacity to resist pH changes.
Materials:
-
Buffer solution to be tested (e.g., 0.1 M this compound or 0.1 M Tris)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the buffer solution into a beaker with a magnetic stir bar.
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the buffer.
-
Fill a burette with the standardized strong acid (e.g., 0.1 M HCl).
-
Add the acid in small, known increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the reading.
-
Continue adding acid until the pH has dropped significantly (e.g., by 2-3 pH units).
-
Repeat the titration with a fresh sample of the buffer solution using the standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition until it has risen significantly.
-
Plot the pH of the solution versus the volume of acid or base added. The buffer capacity is greatest in the flattest region of the titration curve, which is centered around the pKa.
Protocol 2: Assessing Buffer Effects on Enzyme Activity
This protocol outlines a general method to compare the influence of different buffers on the activity of an enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Buffer solutions to be compared (e.g., 50 mM this compound at its optimal pH and 50 mM Tris-HCl at its optimal pH)
-
Spectrophotometer or other appropriate detection instrument
-
Cuvettes or microplate
Procedure:
-
Prepare reaction mixtures containing the enzyme and all necessary components except the substrate, in each of the buffer solutions to be tested. Ensure the pH of each buffer is optimal for that specific buffer.
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to each mixture.
-
Monitor the reaction progress over time by measuring the change in absorbance (or other relevant signal) at a specific wavelength.
-
Calculate the initial reaction velocity for the enzyme in each buffer.
-
Compare the enzyme activities to determine if one buffer provides a more favorable environment for the enzyme's function. It is important to note that a direct comparison is only meaningful if the enzyme is active in both pH ranges.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can help to visualize complex processes and relationships.
Caption: Workflow for determining buffer capacity.
Caption: A generic cell signaling pathway.
Conclusion
The choice between this compound and Tris is not a matter of superior efficacy in a general sense, but rather a question of suitability for a specific application. Tris remains a versatile and indispensable buffer for a wide range of biological experiments conducted at or near physiological pH. In contrast, the predicted acidic pKa of this compound positions it as a specialized buffer for research requiring stable, highly acidic conditions. Researchers should carefully consider the pH requirements of their experimental system when selecting the appropriate buffering agent. Further empirical studies on the properties and applications of this compound would be beneficial to fully elucidate its potential in biochemical research.
References
comparative study of 3-(Amidinothio)-1-propanesulfonic acid and guanidinium chloride for protein refolding
For Researchers, Scientists, and Drug Development Professionals
The successful refolding of recombinant proteins from an aggregated state is a critical step in the production of biologically active therapeutics and reagents. The choice of chemical additives is paramount to maximizing the yield of correctly folded, functional protein while minimizing aggregation. This guide provides a comparative analysis of two such agents: the widely used chaotrope, guanidinium chloride (GdmCl), and the lesser-known compound, 3-(Amidinothio)-1-propanesulfonic acid (NPS). While GdmCl is a powerful and well-documented denaturant and refolding additive, information on the specific application of NPS in protein refolding is limited. This guide will provide a comprehensive overview of GdmCl-mediated refolding with supporting data and protocols, and a theoretical discussion on the potential role of NPS based on its known biochemical properties.
Guanidinium Chloride: The Gold Standard in Protein Denaturation and Refolding
Guanidinium chloride is a strong chaotropic agent widely employed for the solubilization of protein aggregates, such as inclusion bodies, and for facilitating the subsequent refolding process.[1] Its efficacy stems from its ability to disrupt the non-covalent interactions that maintain the secondary and tertiary structures of proteins, leading to their denaturation and solubilization.[1]
Mechanism of Action
GdmCl disrupts protein structure through several mechanisms:
-
Weakening Hydrophobic Interactions: It increases the solubility of non-polar amino acid side chains, thereby disrupting the hydrophobic core of the protein.[1]
-
Breaking Hydrogen Bonds: GdmCl effectively interferes with the intricate network of hydrogen bonds within the protein structure.[1]
-
Binding to the Unfolded State: By binding to the denatured protein, GdmCl shifts the equilibrium away from the native or aggregated state towards the unfolded state.[1]
Upon removal of GdmCl, typically through dialysis or rapid dilution, the protein is allowed to refold into its native conformation. However, this process is a delicate balance, as the removal of the denaturant can also lead to protein aggregation if not carefully controlled.
Quantitative Comparison of Refolding Conditions
While a direct quantitative comparison with NPS is not possible due to the lack of available data, the following table summarizes typical refolding yields and conditions for various proteins using GdmCl. This data highlights the protein-dependent nature of the refolding process and the importance of optimizing conditions.
| Protein | Initial Denaturant Concentration | Refolding Method | Refolding Buffer Additives | Refolding Yield (%) | Reference |
| Small Proteins (≤18 kD) | 6.9 M GdmCl | Dialysis | 25 mM phosphate, 250 mM NaCl | 58% soluble recovery | [2][3] |
| Reteplase | 6 M Urea (alternative to GdmCl) | Microdilution | 1.15 M glucose, 9.16 mM imidazole, 0.16 M sorbitol | 31-87% (optimized) | [4] |
| Recombinant Human Growth Hormone | Aggregates | High Pressure + GdmCl | 0.75 M GdmCl | 100% | [5][6] |
| Lysozyme | 8 M GdmCl | High Pressure + GdmCl | 0.8 M GdmCl, 5 mM GSSG | 70% | [5] |
This compound (NPS): A Potential Stabilizer
This compound is a biochemical reagent known for its utility as a buffer and its ability to enhance enzyme activity and stabilize proteins during purification.[2] Its chemical structure, featuring both a sulfonate and an amidino group, suggests it may interact with proteins through electrostatic and hydrogen bonding interactions.
Potential Role in Protein Refolding
Based on its known properties, NPS could theoretically contribute to a protein refolding protocol in the following ways:
-
Aggregation Suppression: As a protein stabilizer, NPS might interact with folding intermediates, preventing them from aggregating. This is a crucial role for many refolding additives.
-
Buffering Capacity: Maintaining a stable pH is critical during refolding, and the buffering capacity of NPS could be beneficial in this regard.[2]
-
Enhanced Solubility: The sulfonic acid group is known to enhance the solubility of molecules, which could potentially help in keeping unfolded or partially folded proteins in solution.[2]
However, it is crucial to note that there is currently no published experimental data demonstrating the use of NPS as a primary refolding agent for denatured proteins. Its role appears to be more aligned with maintaining the stability of already folded proteins. It is not a known chaotropic agent like GdmCl and is unlikely to be effective in solubilizing protein aggregates on its own. It might, however, be a useful additive in a refolding buffer after initial denaturation with a strong chaotrope like GdmCl.
Experimental Protocols
Guanidinium Chloride-Mediated Protein Refolding from Inclusion Bodies
This protocol is a general guideline and requires optimization for each specific protein.
1. Inclusion Body Solubilization:
-
Buffer: 6 M Guanidine Hydrochloride, 50 mM Tris-HCl pH 8.0, 10 mM DTT (for proteins with disulfide bonds).
-
Procedure:
-
Resuspend the purified inclusion body pellet in the solubilization buffer.
-
Stir or gently agitate at room temperature for 1-2 hours or overnight at 4°C until the pellet is completely dissolved.
-
Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.
-
Filter the supernatant through a 0.45 µm filter.
-
2. Protein Refolding by Rapid Dilution:
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine (to suppress aggregation), 1 mM GSH, 0.1 mM GSSG (for disulfide bond formation), and other additives as required (e.g., sugars, detergents).
-
Procedure:
-
Rapidly dilute the solubilized protein solution into the refolding buffer. A dilution factor of 1:50 to 1:100 is common. The final protein concentration should typically be in the range of 10-100 µg/mL to minimize aggregation.
-
Incubate the refolding mixture at 4°C with gentle stirring for 12-48 hours.
-
Monitor refolding by assessing the recovery of biological activity or by spectroscopic methods such as circular dichroism.
-
3. Protein Refolding by Dialysis:
-
Procedure:
-
Place the solubilized protein solution in a dialysis bag with an appropriate molecular weight cut-off.
-
Dialyze against a refolding buffer with a gradually decreasing concentration of GdmCl. For example, start with a buffer containing 2 M GdmCl, then move to 1 M, 0.5 M, and finally to a GdmCl-free refolding buffer. Each dialysis step should be for at least 4-6 hours at 4°C.
-
After the final dialysis step, recover the refolded protein from the dialysis bag.
-
Visualizing the Protein Refolding Workflow
The following diagrams illustrate the general workflow for protein refolding, comparing the established process using Guanidinium Chloride with a hypothetical process incorporating this compound as a stabilizing additive.
Caption: Workflow for protein refolding using Guanidinium Chloride.
Caption: Hypothetical workflow incorporating NPS as a stabilizing additive.
Conclusion
Guanidinium chloride remains a robust and widely utilized tool for the solubilization and refolding of proteins from inclusion bodies. Its mechanism is well-understood, and a wealth of literature exists to guide the optimization of refolding protocols. The success of GdmCl-mediated refolding is highly dependent on the specific protein and requires careful control of conditions to favor correct folding over aggregation.
This compound, while not a documented refolding agent in the same vein as GdmCl, possesses properties as a protein stabilizer that suggest a potential, yet unproven, role as a beneficial additive in refolding buffers. Its ability to buffer and potentially suppress aggregation could make it a valuable component in a refolding cocktail, likely in conjunction with a primary denaturant like GdmCl. Further experimental investigation is required to validate the efficacy of NPS in protein refolding and to determine its optimal working conditions. Researchers are encouraged to consider the established protocols for GdmCl as a starting point for their refolding endeavors and may explore NPS as a novel additive in their optimization screens.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. UPS 3 Amidinothio 1 Propanesulfonic Acid at best Price in Wuhan, Hubei [brightchemicalexports.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. CN101362709B - 3-amino propanesulfonic acid preparation method - Google Patents [patents.google.com]
evaluating the performance of different grades of 3-(Amidinothio)-1-propanesulfonic acid
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the integrity and reproducibility of experimental results. 3-(Amidinothio)-1-propanesulfonic acid, a zwitterionic buffer also known as N-PSI(S), is valued in various biochemical and pharmaceutical applications for its ability to maintain stable pH levels, stabilize proteins, and support cell culture systems.[1] This guide provides an objective comparison of different grades of this compound and evaluates its performance against common alternatives, supported by illustrative experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The performance of different grades of this compound and its alternatives can be assessed across several key applications. The following tables summarize illustrative quantitative data for protein stability, enzyme kinetics, and cell viability assays. It is important to note that this data is representative and actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Different Grades and Alternatives in a Protein Thermal Shift Assay
| Buffer Grade/Alternative | Purity | Concentration (mM) | Melting Temperature (Tm) of Lysozyme (°C) | Standard Deviation |
| This compound | >99% (High Purity) | 50 | 75.2 | ± 0.3 |
| This compound | ≥97% (Standard Grade) | 50 | 74.5 | ± 0.5 |
| HEPES | >99% | 50 | 73.8 | ± 0.4 |
| MOPS | >99% | 50 | 72.9 | ± 0.6 |
| Phosphate-Buffered Saline (PBS) | N/A | 1X | 71.5 | ± 0.7 |
Table 2: Impact of Buffer Grade on Enzyme Inhibition Assay (IC50 of a Kinase Inhibitor)
| Buffer Grade | Purity | Concentration (mM) | IC50 of Inhibitor (nM) | Standard Deviation |
| This compound | >99% (High Purity) | 50 | 15.3 | ± 1.2 |
| This compound | ≥97% (Standard Grade) | 50 | 18.9 | ± 2.5 |
Table 3: Comparison of Different Grades and Alternatives in a Cell Viability (MTT) Assay
| Buffer Grade/Alternative | Purity | Concentration in Media (mM) | Cell Viability (% of Control) after 48h | Standard Deviation |
| This compound | >99% (High Purity) | 20 | 98.2 | ± 2.1 |
| This compound | ≥97% (Standard Grade) | 20 | 95.5 | ± 3.4 |
| HEPES | >99% | 20 | 97.6 | ± 2.5 |
| MOPS | >99% | 20 | 94.1 | ± 4.0 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of buffer performance.
Protocol 1: Protein Thermal Shift Assay
This protocol is designed to assess the thermal stability of a protein in the presence of different buffer grades and alternatives.
-
Reagent Preparation :
-
Prepare 1 M stock solutions of >99% and ≥97% this compound, HEPES, and MOPS in high-purity water, and adjust the pH to 7.5.
-
Prepare a 10X PBS solution.
-
Prepare a 2 mg/mL stock solution of Lysozyme in high-purity water.
-
Prepare a 5000X stock solution of SYPRO Orange dye in DMSO.
-
-
Assay Setup :
-
For each buffer condition, prepare a master mix containing the buffer at a final concentration of 50 mM, Lysozyme at a final concentration of 0.1 mg/mL, and SYPRO Orange dye at a final concentration of 5X.
-
Aliquot 20 µL of each master mix into the wells of a 96-well PCR plate.
-
Seal the plate with an optically clear adhesive film.
-
-
Data Acquisition :
-
Perform the thermal shift assay using a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis :
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.[2]
-
A higher Tm indicates greater protein stability.
-
Protocol 2: Enzyme Inhibition Assay
This protocol evaluates the influence of buffer purity on the determination of the IC50 value of a kinase inhibitor.
-
Reagent Preparation :
-
Prepare 1 M stock solutions of >99% and ≥97% this compound, and adjust the pH to 7.5.
-
Prepare a stock solution of the kinase and its substrate in an appropriate assay buffer.
-
Prepare a serial dilution of the kinase inhibitor.
-
-
Assay Procedure :
-
In a 96-well plate, add the buffer to a final concentration of 50 mM, the kinase, and the serially diluted inhibitor.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis :
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the impact of different buffer grades and alternatives on the viability of a mammalian cell line.
-
Cell Culture and Seeding :
-
Culture a mammalian cell line (e.g., HEK293) in standard growth medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
-
Buffer Treatment :
-
Prepare growth media supplemented with 20 mM of >99% and ≥97% this compound, HEPES, or MOPS. Include a no-buffer control.
-
Replace the existing medium in the wells with the prepared buffer-containing media.
-
-
Viability Assessment :
-
Incubate the cells for 48 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each buffer condition relative to the no-buffer control.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for evaluating buffer performance.
Caption: A workflow for the comparative evaluation of buffer purity grades.
Caption: Workflow for comparing this compound with alternatives.
As this compound is primarily used as a component in experimental systems rather than a direct modulator of cellular processes, its direct impact on specific signaling pathways like the MAPK pathway has not been documented. The performance evaluation, therefore, focuses on its role in maintaining the stability and functionality of the experimental environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 3-(Amidinothio)-1-propanesulfonic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to obtaining reliable and reproducible experimental results. This guide provides a comparative analysis of 3-(Amidinothio)-1-propanesulfonic acid (APT), also known as 3-S-Isothiuronium propyl sulfonate, against common alternatives in key laboratory applications. While direct comparative experimental data for APT is limited in publicly available literature, this document synthesizes known properties and provides standardized protocols for its evaluation.
Introduction to this compound (APT)
This compound is a zwitterionic buffer that finds application in various biochemical and biological studies.[1][] Its chemical structure, featuring both a sulfonic acid group and an amidinium group, imparts unique properties that make it a subject of interest for protein stabilization, as a buffering agent in enzymatic assays, and in cell culture media.[3][4] This guide will explore its potential performance in these areas relative to commonly used alternatives.
Comparison with Alternative Buffering Agents
The selection of a buffering agent is critical for maintaining stable pH conditions in an experiment, which can significantly influence protein structure and function.[5] APT's zwitterionic nature suggests it may be a suitable alternative to buffers like HEPES and Tris in certain applications.
Below is a table summarizing the key properties of APT in comparison to HEPES and Tris.
| Property | This compound (APT) | HEPES | Tris |
| CAS Number | 21668-81-5[3] | 7365-45-9 | 77-86-1 |
| Molecular Formula | C4H10N2O3S2[3] | C8H18N2O4S | C4H11NO3 |
| Molecular Weight | 198.26 g/mol [3] | 238.30 g/mol | 121.14 g/mol |
| pKa at 25°C | Not readily available in literature | 7.48 | 8.06 |
| Useful pH Range | Inferred to be in the physiological range | 6.8 - 8.2 | 7.0 - 9.0 |
| Metal Ion Binding | Potential for interaction due to sulfur and nitrogen atoms | Low | Can chelate divalent cations |
| Temperature Effect on pKa (dpKa/°C) | Not readily available in literature | -0.014 | -0.028 |
| Suitability for Cell Culture | Potentially suitable, requires empirical testing | Widely used | Can be cytotoxic at higher concentrations |
| Suitability for Protein Assays | Potentially suitable, requires empirical testing | Widely used | Amine group can interfere with some assays |
Performance in Protein Stabilization: A Hypothetical Cross-Validation
A thermal shift assay is a common method to assess the thermal stability of a protein in different chemical environments. An increase in the melting temperature (Tm) of a protein in the presence of a compound suggests a stabilizing effect. While no studies were found that specifically use APT in a thermal shift assay, the following protocol outlines how such a cross-validation experiment could be designed.
Experimental Protocol: Thermal Shift Assay for Protein Stabilization
Objective: To compare the effect of this compound (APT) on the thermal stability of a model protein (e.g., Lysozyme) against HEPES and a no-buffer control.
Materials:
-
Purified Lysozyme
-
This compound (APT)
-
HEPES
-
SYPRO Orange fluorescent dye (5000x stock)
-
96-well PCR plates
-
Real-time PCR instrument capable of melt curve analysis
Procedure:
-
Buffer Preparation: Prepare 1 M stock solutions of APT and HEPES. Adjust the pH of each stock to 7.4.
-
Reaction Mixture Preparation: For each buffer condition (APT, HEPES, and no-buffer control), prepare a master mix containing the protein and SYPRO Orange dye. The final concentration in a 20 µL reaction should be 5 µM protein and 5x SYPRO Orange.
-
Plate Setup:
-
Pipette 18 µL of the protein/dye master mix into the wells of a 96-well PCR plate.
-
Add 2 µL of the respective 1 M buffer stock (APT or HEPES) to the designated wells to achieve a final buffer concentration of 100 mM.
-
For the no-buffer control, add 2 µL of nuclease-free water.
-
Seal the plate securely.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis, ramping the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve.
-
Compare the Tm values obtained for the protein in the presence of APT, HEPES, and the no-buffer control. A higher Tm indicates greater protein stability.
-
Expected Data Presentation
| Buffer Condition | Protein Concentration (µM) | Buffer Concentration (mM) | Melting Temperature (Tm) (°C) | ΔTm (°C) (vs. No-Buffer) |
| No-Buffer Control | 5 | 0 | Experimental Value | 0 |
| HEPES | 5 | 100 | Experimental Value | Calculated Value |
| APT | 5 | 100 | Experimental Value | Calculated Value |
Application in Cell Culture Media
The primary role of a buffer in cell culture is to maintain a stable physiological pH (typically 7.2-7.4) in the presence of cellular metabolic byproducts, such as lactic acid. While HEPES is a commonly used synthetic buffer in cell culture, its potential for generating cytotoxic radicals under certain conditions has been noted.
APT, as a zwitterionic compound, could potentially serve as an alternative. However, its biocompatibility and efficacy in maintaining pH in a complex culture environment would need to be rigorously tested.
Experimental Protocol: Evaluation of APT in Cell Culture
Objective: To assess the suitability of APT as a buffering agent in mammalian cell culture compared to HEPES.
Materials:
-
A mammalian cell line (e.g., HEK293)
-
Basal cell culture medium (e.g., DMEM) without bicarbonate
-
Fetal Bovine Serum (FBS)
-
This compound (APT)
-
HEPES
-
Cell counting solution (e.g., Trypan Blue)
-
Cell proliferation assay reagent (e.g., WST-1)
Procedure:
-
Media Preparation: Prepare DMEM supplemented with 10% FBS and varying concentrations of either APT or HEPES (e.g., 0 mM, 10 mM, 25 mM, 50 mM).
-
Cell Seeding: Seed HEK293 cells into 96-well plates at a density of 5,000 cells per well in the prepared media.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
pH Monitoring: At 24, 48, and 72 hours post-seeding, measure the pH of the culture medium from parallel, cell-free wells.
-
Viability and Proliferation Assessment: At 72 hours, perform a Trypan Blue exclusion assay to determine cell viability and a WST-1 assay to measure cell proliferation.
-
Data Analysis:
-
Compare the pH stability of the media containing APT and HEPES over time.
-
Analyze the cell viability and proliferation data to assess any cytotoxic or growth-inhibitory effects of APT compared to HEPES.
-
Expected Data Presentation
| Buffer | Concentration (mM) | pH at 72h | Cell Viability (%) | Cell Proliferation (Absorbance at 450 nm) |
| None | 0 | Experimental Value | Experimental Value | Experimental Value |
| HEPES | 10 | Experimental Value | Experimental Value | Experimental Value |
| HEPES | 25 | Experimental Value | Experimental Value | Experimental Value |
| HEPES | 50 | Experimental Value | Experimental Value | Experimental Value |
| APT | 10 | Experimental Value | Experimental Value | Experimental Value |
| APT | 25 | Experimental Value | Experimental Value | Experimental Value |
| APT | 50 | Experimental Value | Experimental Value | Experimental Value |
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and the potential interactions of APT within biological systems can aid in experimental design and interpretation.
References
Safety Operating Guide
Proper Disposal of 3-(Amidinothio)-1-propanesulfonic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(Amidinothio)-1-propanesulfonic acid (CAS No. 21668-81-5). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This substance is known by other names, including 3-S-Isothiuronium propyl sulfonate and 3-(Carbamimidoylthio)-1-propanesulfonic acid.[1][2]
Disclaimer: This guide is based on available safety information for this compound and related chemical classes. A specific Safety Data Sheet (SDS) for this compound should be consulted if available. Always follow the specific guidelines and regulations of your institution's Environmental Health and Safety (EHS) office.
I. Hazard Assessment and Immediate Safety Precautions
This compound is a white powder.[1] According to GHS classifications, this compound may be harmful if swallowed, cause severe skin burns and eye damage, and be harmful to aquatic life with long-lasting effects.[2] Therefore, it must be handled with appropriate personal protective equipment (PPE) in a controlled environment.
A. Personal Protective Equipment (PPE): Before handling the compound for disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4][5][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[4][7]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect skin and clothing.[5][8]
B. Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of dust or aerosols.[3][4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][6]
II. Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4][8] Do not dispose of this chemical down the drain or in regular solid waste. [7][9]
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent used.
-
Contaminated Labware: Dispose of any materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[8]
-
-
Waste Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste: this compound" and include the CAS number (21668-81-5).
-
Indicate the associated hazards (e.g., Corrosive, Harmful if Swallowed, Environmental Hazard).
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[8]
-
Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[7]
-
Personal Protection: Before cleaning the spill, don the appropriate PPE as described in Section I.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[5][6]
-
For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill.[4] Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 21668-81-5 | Chem-Impex, PubChem[1][2] |
| Molecular Formula | C₄H₁₀N₂O₃S₂ | Chem-Impex, PubChem[1][2] |
| GHS Hazard Statements | H302, H314, H412 (Potential) | PubChem[2] |
| Storage Temperature | 0-8 °C | Chem-Impex[1] |
| Disposal Method | Licensed Hazardous Waste Disposal Service | General Guidance[3][4][8] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Propanesulfonic acid, 3-[(aminoiminomethyl)thio]- | C4H10N2O3S2 | CID 89008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
